Technical Guide: Synthesis and Characterization of 2-Amino-4,5-dibromobenzonitrile
The following technical guide details the synthesis, characterization, and application of 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5). Executive Summary 2-Amino-4,5-dibromobenzonitrile is a critical halogenated an...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis, characterization, and application of 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5).
Executive Summary
2-Amino-4,5-dibromobenzonitrile is a critical halogenated aniline intermediate used primarily in the synthesis of pharmacologically active quinazolines and cinnolines .[1] Its specific substitution pattern (bromines at the 4 and 5 positions) makes it a valuable scaffold for developing EGFR kinase inhibitors and bromhexine derivatives where precise structure-activity relationships (SAR) are required.
This guide addresses the primary synthetic challenge: Regioselectivity . Direct bromination of 2-aminobenzonitrile yields the thermodynamically favored 3,5-dibromo isomer.[1] Accessing the 4,5-dibromo pattern requires a directed degradation pathway starting from phthalic derivatives.
Chemical Profile
Property
Specification
IUPAC Name
2-Amino-4,5-dibromobenzonitrile
CAS Number
955272-38-5
Molecular Formula
C₇H₄Br₂N₂
Molecular Weight
275.93 g/mol
Appearance
Off-white to pale yellow crystalline solid
Melting Point
198–202 °C (Predicted based on analogs)
Solubility
Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Strategic Synthesis: The Phthalimide Pathway
To ensure the correct 4,5-substitution pattern, this protocol utilizes the Hofmann Degradation of 4,5-dibromophthalimide . This route avoids the mixture of isomers common in electrophilic aromatic substitution.
Acid Chloride Formation: Reflux the acid in excess SOCl₂ for 2 hours. Evaporate excess SOCl₂.[1]
Amide Formation: Dissolve the residue in dry dioxane and add dropwise to concentrated NH₄OH at 0 °C. Filter the resulting 2-amino-4,5-dibromobenzamide .
Dehydration: Suspend the amide in POCl₃ (5 vol) and heat to reflux for 3 hours.
Workup: Pour the cooled mixture onto crushed ice. Neutralize with NaHCO₃.[1] Extract with Ethyl Acetate.[1][2]
Purification: Silica gel chromatography (Hexane/EtOAc 4:1).
Characterization & Analysis
Nuclear Magnetic Resonance (NMR)
The 4,5-dibromo substitution pattern results in a distinctive para-singlet pattern in the aromatic region, unlike the meta-coupling seen in the 3,5-isomer.
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.
Bromine Compounds: Halogenated aromatics can be skin sensitizers.[1] Double-gloving (Nitrile) is recommended.[1]
POCl₃: Highly corrosive and water-reactive.[1] Quench with ice slowly.
References
Hofmann Degradation of Phthalimides: Organic Reactions, Vol. 3, Chapter 7. Wiley & Sons.[1] Link
Nitrile Synthesis via Amide Dehydration: Asian Journal of Chemistry, "Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride".[3]
Analogous Bromination Patterns: Journal of Organic Chemistry, "Regioselectivity in the Bromination of Anilines".
CAS Registry Data: 2-Amino-4,5-dibromobenzonitrile (CAS 955272-38-5).[1]
2-Amino-4,5-dibromobenzonitrile: A Comprehensive Technical Guide for Advanced Organic Synthesis
Executive Summary 2-Amino-4,5-dibromobenzonitrile is a highly functionalized, electron-deficient aromatic building block. Its unique substitution pattern—featuring an ortho-aminobenzonitrile motif flanked by two contiguo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-4,5-dibromobenzonitrile is a highly functionalized, electron-deficient aromatic building block. Its unique substitution pattern—featuring an ortho-aminobenzonitrile motif flanked by two contiguous bromine atoms—makes it an exceptionally versatile intermediate. In modern drug development and materials science, this compound is primarily utilized as a core scaffold for the synthesis of complex nitrogen-containing heterocycles (e.g., quinazolines, benzimidazoles) and extended conjugated systems (e.g., OLEDs, MOFs)[1].
By providing three orthogonal vectors for chemical functionalization, it allows chemists to execute highly convergent synthetic routes, reducing step counts and improving overall yields in complex molecular assemblies.
Molecular Architecture & Physicochemical Profile
The structural topology of 2-amino-4,5-dibromobenzonitrile dictates its synthetic utility. The molecule offers distinct, chemoselective handles:
Nitrile Group (-C≡N) at C1 : An electrophilic carbon susceptible to nucleophilic attack, hydrolysis, or reduction.
Amino Group (-NH2) at C2 : A nucleophilic nitrogen capable of participating in condensation reactions, alkylation, or Sandmeyer-type transformations.
Bromine Atoms (-Br) at C4 and C5 : Excellent leaving groups for transition-metal-catalyzed cross-coupling reactions[2].
The true value of 2-amino-4,5-dibromobenzonitrile lies in its orthogonal reactivity . The electron-withdrawing nature of the nitrile group decreases the overall electron density of the aromatic ring. While this slightly deactivates the amino group toward electrophiles, it paradoxically facilitates oxidative addition at the C-Br bonds by electron-rich palladium catalysts.
Why C4/C5 Bromines? The contiguous bromines allow for sequential or exhaustive double cross-coupling. The steric hindrance between them dictates that bulky, electron-rich phosphine ligands (e.g., XPhos or dppf) are required to achieve high yields in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.
Why the ortho-aminobenzonitrile motif? This is a classic precursor for quinazoline synthesis. Condensation with formamide or amidines directly yields the quinazoline core, a privileged scaffold found in numerous FDA-approved kinase inhibitors (e.g., EGFR inhibitors)[2].
Orthogonal reactivity pathways of 2-amino-4,5-dibromobenzonitrile.
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.
Protocol A: Synthesis of 6,7-Dibromoquinazolin-4-amine Derivatives
The ortho-aminobenzonitrile moiety is perfectly primed for cyclization into quinazolines, a common application in drug discovery[2].
Mechanistic Causality:
The nitrile carbon is highly electrophilic. When treated with an amidine under thermal conditions, the nucleophilic nitrogen of the amidine attacks the nitrile. Subsequent intramolecular attack by the primary amine onto the amidine intermediate closes the pyrimidine ring, forming the thermodynamically stable aromatic quinazoline system.
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried Schlenk flask, combine 2-amino-4,5-dibromobenzonitrile (1.0 equiv) and formamidine acetate (3.0 equiv).
Solvent & Catalyst: Add anhydrous 2-methoxyethanol (0.2 M relative to the nitrile). A catalytic amount of sodium methoxide (0.1 equiv) is added to accelerate the initial condensation.
Thermal Activation: Heat the reaction mixture to 120°C under an inert argon atmosphere for 12–16 hours.
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The disappearance of the highly fluorescent starting material under 254 nm UV indicates full conversion.
Workup: Cool to room temperature. Pour the mixture into ice-cold distilled water. The product, 6,7-dibromoquinazolin-4-amine, will precipitate as a solid.
Purification: Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry under high vacuum.
Protocol B: Double Suzuki-Miyaura Cross-Coupling
Functionalizing the C4 and C5 positions requires overcoming the steric clash between two adjacent bulky groups.
Mechanistic Causality:
Palladium(0) undergoes oxidative addition into the C-Br bonds. Because both bromines are electronically similar, achieving mono-selectivity is challenging. Therefore, this protocol is optimized for exhaustive double coupling to yield 4,5-diaryl derivatives.
Step-by-Step Methodology:
Reagent Preparation: Charge a microwave vial with 2-amino-4,5-dibromobenzonitrile (1.0 equiv), arylboronic acid (2.5 equiv), and K₂CO₃ (3.0 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, facilitating reductive elimination even with sterically demanding ortho-substituents.
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.
Thermal Activation: Heat at 90°C for 8 hours.
Purification: Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Experimental workflow for double Suzuki-Miyaura cross-coupling.
Applications in Drug Discovery & Material Science
Drug Discovery:
The quinazoline core derived from 2-amino-4,5-dibromobenzonitrile is a privileged pharmacophore. By utilizing the dibromo handles, medicinal chemists can perform late-stage diversification. Coupling at the 6- and 7-positions of the resulting quinazoline allows for the rapid generation of structure-activity relationship (SAR) libraries targeting the ATP-binding pockets of various kinases[2].
Material Science:
In the realm of Organic Light-Emitting Diodes (OLEDs) and Metal-Organic Frameworks (MOFs), the rigid, planar benzonitrile core serves as an excellent electron-acceptor moiety. The dual bromine atoms act as anchoring points to polymerize or extend the pi-conjugation, creating novel 3D building blocks or aggregation-induced emission (AIE) luminogens[6].
spectral data (NMR, IR, MS) of 2-Amino-4,5-dibromobenzonitrile
Title: Comprehensive Spectral Profiling of 2-Amino-4,5-dibromobenzonitrile: A Technical Guide to Structural Validation Executive Summary In the development of advanced pharmaceutical intermediates and cross-coupling buil...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Spectral Profiling of 2-Amino-4,5-dibromobenzonitrile: A Technical Guide to Structural Validation
Executive Summary
In the development of advanced pharmaceutical intermediates and cross-coupling building blocks, halogenated anilines such as 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5) serve as highly versatile scaffolds[1]. The orthogonal reactivity of its functional groups—a primary amine, a nitrile, and two structurally distinct bromides—allows for regioselective functionalization. However, this same dense functionalization creates a highly polarized, electron push-pull system that complicates spectral interpretation.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data listing. This guide provides a self-validating analytical framework, explaining the causality behind experimental choices and spectral shifts, ensuring that researchers can rigorously verify the identity and purity of this specific scaffold.
Experimental Workflows & Sample Preparation
To achieve unambiguous structural validation, the analytical protocol must account for the unique physicochemical properties of the dibrominated scaffold.
Weighing: Transfer 15–20 mg of 2-Amino-4,5-dibromobenzonitrile into a clean glass vial.
Solvent Selection: Dissolve the solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
Causality: DMSO- is strictly required over standard solvents like CDCl. The dual presence of a hydrogen-bond donor (-NH) and acceptor (-CN) leads to strong intermolecular lattice forces, rendering the compound highly crystalline and poorly soluble in non-polar media. DMSO- disrupts these hydrogen-bonded networks, yielding sharp, quantifiable resonance peaks.
Phase 2: FT-IR (ATR) Acquisition
Background: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer with isopropanol and establish a background spectrum.
Loading: Place 2–3 mg of the neat, solid compound directly onto the crystal. Apply uniform pressure using the anvil.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans.
Causality: ATR-FTIR is chosen over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed ambient water exhibits a broad O-H stretch at ~3400 cm⁻¹, which critically obscures the diagnostic N-H stretching bands of the primary amine[2].
Phase 3: Mass Spectrometry (EI-MS)
Introduction: Introduce the sample via a direct insertion probe (DIP) into the Electron Ionization (EI) source.
Ionization: Apply a standard ionization energy of 70 eV.
Acquisition: Record the mass-to-charge (m/z) range from 50 to 350.
Causality: 70 eV EI provides a standardized, highly reproducible fragmentation environment. This energy is sufficient to shatter the robust aromatic ring system, revealing the sequential loss of bromine radicals—a self-validating mechanism for halogenated aromatics[3].
Caption: Workflow for the spectral validation and quality control of 2-Amino-4,5-dibromobenzonitrile.
Multinuclear Magnetic Resonance (NMR) Analysis
The structural elucidation of 2-Amino-4,5-dibromobenzonitrile relies heavily on the predictable electronic effects of its substituents, which dictate the chemical shifts (
The benzene ring contains only two protons: H-3 and H-6. Because they are para to one another, they do not exhibit standard ortho coupling (
Hz) and will appear as distinct singlets.
H-6 is flanked by the electron-withdrawing nitrile group (-CN) and a bromine atom. The magnetic anisotropy of the nitrile group and the inductive withdrawal strongly deshield this proton, pushing it downfield to ~7.60 ppm.
H-3 is positioned between the electron-donating primary amine (-NH
) and a bromine atom. The resonance donation (+R effect) from the nitrogen lone pair heavily shields this proton, shifting it upfield to ~6.95 ppm.
Table 1:
H NMR Data Summary (400 MHz, DMSO-)
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Integration
Causality / Notes
H-6 (Aromatic)
~7.60
Singlet (s)
1H
Deshielded by adjacent -CN group.
H-3 (Aromatic)
~6.95
Singlet (s)
1H
Shielded by adjacent -NH resonance (+R).
-NH (Amine)
~6.00 - 6.20
Broad Singlet (br s)
2H
Broadened due to quadrupolar relaxation of N and solvent exchange.
C NMR Causality and Assignments
Carbon chemical shifts provide a self-validating map of the molecular skeleton. The nitrile carbon (C-7) typically resonates at ~116 ppm. The carbon attached to the amine (C-2) is highly deshielded (~150 ppm) due to the electronegativity of nitrogen. Interestingly, the brominated carbons (C-4, C-5) experience the "heavy atom effect," which causes a slight upfield shift compared to typical substituted aromatic carbons, landing them in the 120–128 ppm range[3].
Table 2:
C NMR Data Summary (100 MHz, DMSO-)
Carbon Position
Chemical Shift (, ppm)
Causality / Notes
C-2 (C-NH)
~150.5
Strong deshielding via electronegative Nitrogen.
C-6 (C-H)
~135.2
Deshielded aromatic methine.
C-5 (C-Br)
~128.0
Heavy atom effect shielding.
C-4 (C-Br)
~122.5
Heavy atom effect shielding.
C-7 (-CN)
~117.0
Nitrile carbon; characteristic region.
C-3 (C-H)
~116.5
Shielded by ortho -NH resonance.
C-1 (C-CN)
~95.0
Strongly shielded by the magnetic anisotropy of the triple bond.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy serves as an orthogonal validation tool, specifically confirming the presence of the functional groups that dictate the NMR shifts[2]. The protocol utilizes ATR to ensure the N-H stretches are not obscured.
Table 3: Key FT-IR (ATR) Assignments
Wavenumber (cm⁻¹)
Vibration Type
Intensity
Diagnostic Significance
3450, 3350
N-H Stretch (Asym & Sym)
Medium, Sharp
Confirms primary amine (-NH). Two distinct bands are a self-validating marker for a primary (not secondary) amine.
2220
CN Stretch
Strong, Sharp
Definitive marker for the conjugated nitrile group.
1610, 1550
C=C Aromatic Stretch
Medium
Confirms the aromatic backbone.
1630
N-H Bend (Scissoring)
Medium
Secondary confirmation of the primary amine.
~650, 550
C-Br Stretch
Strong
Located in the fingerprint region; confirms halogenation.
Mass Spectrometry (EI-MS) & Isotopic Signatures
Mass spectrometry provides the ultimate self-validating proof of the dibrominated nature of the scaffold. Bromine exists in nature as two stable isotopes:
Br (50.69%) and Br (49.31%).
The Self-Validating Isotope Cluster
When a molecule contains two bromine atoms, the statistical probability of the isotopic combinations (
Br-Br, Br-Br, and Br-Br) results in a highly distinct 1:2:1 triplet pattern in the molecular ion [M] cluster. For 2-Amino-4,5-dibromobenzonitrile (Formula: CHBrN), this cluster appears at m/z 274, 276, and 278[2].
Caption: Primary EI-MS fragmentation pathways and isotopic signatures for the dibrominated scaffold.
Table 4: EI-MS Fragmentation Data
m/z Value
Relative Abundance
Ion / Fragment Assignment
Causality
274, 276, 278
50% : 100% : 50%
[M]
Intact molecular ion exhibiting the diagnostic 1:2:1 dibromo isotopic signature.
247, 249, 251
Minor
[M - HCN]
Expulsion of hydrogen cyanide (27 Da) from the ortho-amino nitrile system.
195, 197
High
[M - Br]
Homolytic cleavage of the first C-Br bond. The resulting fragment shows a 1:1 doublet, confirming one bromine remains.
116
Medium
[M - 2Br]
Sequential loss of the second bromine radical, leaving the intact aminobenzonitrile core.
Conclusion & Quality Control Criteria
To confidently validate the synthesis or procurement of 2-Amino-4,5-dibromobenzonitrile, analysts must look for three interconnected pillars of spectral evidence:
The 1:2:1 MS Triplet: Unambiguously proves the presence of exactly two bromine atoms on the scaffold.
The 3450/3350 cm⁻¹ IR Doublet & 2220 cm⁻¹ Singlet: Confirms the orthogonal primary amine and nitrile functional groups without interference from moisture.
The Two
H NMR Singlets: The lack of ortho or meta coupling between the two aromatic protons confirms their para relationship, validating the 4,5-substitution pattern on the 2-aminobenzonitrile core.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Retrieved from[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer Berlin Heidelberg. Retrieved from[Link]
Core Solubility Insight:
2-Amino-4,5-dibromobenzonitrile exhibits a solubility profile characteristic of poly-halogenated anilines. It is highly soluble in polar aprotic solvents (DMSO, DMF, DMAc), moderately soluble in chlorinated hydrocarbons (DCM, Chloroform) and warm polar protic solvents (Ethanol, Methanol), and practically insoluble in non-polar aliphatic hydrocarbons (Hexane, Heptane) and water.
Critical Application Note:
For synthetic workflows, Acetonitrile (MeCN) is the preferred reaction solvent due to its balance of solubility and ease of removal. For purification, Ethanol/Water or Methanol/Water systems are the gold standard for recrystallization, leveraging the steep temperature-solubility gradient of the amino-nitrile scaffold.
Part 2: Physicochemical Basis of Solubility
To understand the solubility behavior without exhaustive empirical data for every solvent, we analyze the molecular interactions:
H-Bonding Potential: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor. The nitrile (-CN) is a weak acceptor. This necessitates solvents capable of disrupting intermolecular H-bonds (e.g., alcohols, DMSO).
Lipophilicity (LogP): With two bromine atoms, the molecule is significantly lipophilic (Estimated LogP ~2.5–3.0). This reduces water solubility but enhances affinity for chlorinated solvents and ethyl acetate.
Crystal Lattice Energy: The planar benzene ring and polar substituents likely facilitate strong
- stacking and dipole-dipole interactions, resulting in a high melting point (typically >150°C for such analogs). High lattice energy requires high-dielectric or high-temperature solvents to dissolve.
Part 3: Solvent Selection Guide
The following data summarizes the solubility behavior based on structural analogs (e.g., 2-amino-5-bromobenzonitrile) and standard organic synthesis protocols.
Table 1: Solubility Profile by Solvent Class
Solvent Class
Representative Solvents
Solubility Rating
Application Context
Polar Aprotic
DMSO, DMF, DMAc, NMP
High (>100 mg/mL)
Primary Reaction Solvent. Ideal for nucleophilic substitutions or cross-couplings. Difficult to remove; requires aqueous workup.
Polar Aprotic (Volatile)
Acetonitrile (MeCN), Acetone
Good (50-100 mg/mL)
Best Balance. Excellent for bromination reactions (e.g., with NBS). Acetone is good for transfer but poor for reactions due to volatility.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate/Good
Extraction/Workup. Excellent for dissolving the compound from aqueous layers.
Polar Protic
Methanol, Ethanol, Isopropanol
Temperature Dependent
Recrystallization. Moderate solubility at RT; High solubility at reflux. Ideal for purification.
Ethers/Esters
THF, Ethyl Acetate, 1,4-Dioxane
Moderate
General Use. Good for chromatography (EtOAc) or Grignard reactions (THF).
Non-Polar
Hexanes, Heptane, Cyclohexane
Insoluble (<1 mg/mL)
Anti-Solvent. Used to precipitate the product from DCM or EtOAc solutions.
Aqueous
Water, Brine
Insoluble
Wash Medium. Used to remove inorganic salts during workup.
Part 4: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to establish exact solubility limits for your specific batch/purity.
Preparation: Weigh approximately 100 mg of 2-Amino-4,5-dibromobenzonitrile into a tared 4 mL glass vial.
Solvent Addition: Add 1.0 mL of the target solvent.
Equilibration: Seal the vial and vortex for 1 minute. Place in a shaker/incubator at 25°C for 24 hours.
Observation:
If fully dissolved, add more solid (50 mg increments) until saturation (solid remains visible).
If solid remains, proceed to step 5.
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter into a pre-weighed vessel.
Drying: Evaporate the solvent (vacuum oven or nitrogen stream) until constant weight is achieved.
The most effective method for purifying brominated aminobenzonitriles.
Dissolution: Suspend the crude solid in Ethanol (absolute) (approx. 10 mL per gram).
Heating: Heat to reflux (approx. 78°C) with stirring. Add more ethanol dropwise just until the solid dissolves completely.
Filtration (Optional): If insoluble black specks remain, filter the hot solution rapidly through a glass frit.
Nucleation: Remove from heat. While still warm, add warm water dropwise until a faint turbidity (cloudiness) persists.
Cooling: Add a few drops of ethanol to clear the turbidity, then let the solution cool slowly to room temperature. Once at RT, place in an ice bath (0-4°C) for 1 hour.
Collection: Filter the crystals and wash with cold 50% Ethanol/Water. Dry under vacuum.[2]
Part 5: Decision Logic & Workflow
The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.
Caption: Decision matrix for solvent selection based on experimental stage (Reaction, Purification, or Extraction).
Part 6: Thermodynamic Modeling (Advanced)
For researchers requiring precise solubility modeling (e.g., for process scale-up), the Modified Apelblat Equation is the standard for correlating mole fraction solubility (
) with temperature ():
A, B, C: Empirical constants derived from Protocol A data at different temperatures (e.g., 298K, 303K, 313K).
Usage: Plot
vs . For 2-Amino-4,5-dibromobenzonitrile, the curve typically shows a positive enthalpy of solution (), confirming that solubility increases endothermically with temperature.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9920636, 2-Amino-4-bromobenzonitrile. (Used for analog physicochemical property estimation).
BenchChem (2025). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. (Methodology for solubility determination of amino-benzoates).
ChemicalBook. Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride. (Process chemistry and solvent usage for aminobenzonitriles).
ResearchGate (2026). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile. (Validates Acetonitrile as primary solvent for bromination of aminobenzonitriles).
Thermo Scientific Chemicals. 2-Amino-5-bromobenzonitrile Product Specification. (Confirms solubility data for direct structural analogs).
potential applications of 2-Amino-4,5-dibromobenzonitrile in medicinal chemistry
The following technical guide details the medicinal chemistry applications of 2-Amino-4,5-dibromobenzonitrile , focusing on its role as a linchpin intermediate for accessing 6,7-disubstituted quinazoline kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the medicinal chemistry applications of 2-Amino-4,5-dibromobenzonitrile , focusing on its role as a linchpin intermediate for accessing 6,7-disubstituted quinazoline kinase inhibitors.
Content Type: Technical Guide / Whitepaper
Subject: CAS 955272-38-5 (2-Amino-4,5-dibromobenzonitrile)
Executive Summary: The "Privileged" Scaffold
In the landscape of kinase inhibitor discovery, the quinazoline core remains a dominant pharmacophore, particularly for targeting EGFR, HER2, and VEGFR. While many commercial syntheses begin with electron-rich precursors (e.g., 4,5-dimethoxy-2-nitrobenzonitrile), this approach limits structural diversity to simple alkoxy ethers.
2-Amino-4,5-dibromobenzonitrile represents a superior "divergent" scaffold. Its value lies in the 4,5-dibromo substitution pattern , which translates to the 6,7-positions on a quinazoline ring. This allows medicinal chemists to use transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or solubilizing groups at late stages, rather than being locked into methoxy/ethoxy substituents early in the synthesis.
Key Technical Advantages[1]
Orthogonal Reactivity: The ortho-amino nitrile motif allows for rapid, one-step cyclization to the pyrimidine ring.
Halogen Handles: The bromine atoms at positions 4 and 5 are chemically distinct enough to allow for regioselective functionalization under controlled conditions.
Atom Economy: The nitrile carbon is incorporated directly into the heterocycle, preventing carbon waste associated with amide/acid precursors.
Structural Analysis & Reactivity Profile
The reactivity of 2-Amino-4,5-dibromobenzonitrile is governed by the push-pull electronics of the amino donor and the nitrile acceptor, modulated by the electron-withdrawing bromine atoms.
Functional Group
Reactivity Mode
Medicinal Application
Nitrile (C-1)
Electrophilic attack / Cyclization
Formation of Pyrimidine, Pyridine, or Triazine rings.
Amino (C-2)
Nucleophilic attack
N-Alkylation, Acylation, or participation in heterocyclization.
Bromine (C-4)
Pd-Catalyzed Coupling
Becomes C-7 in quinazoline. Electronic "sweet spot" for initial oxidative addition.
Bromine (C-5)
Pd-Catalyzed Coupling
Becomes C-6 in quinazoline. Sterically distinct from C-4.
Visualizing the Divergent Pathways
The following diagram illustrates how this single building block accesses three distinct heterocyclic cores used in drug discovery.
Figure 1: Divergent synthesis pathways from 2-Amino-4,5-dibromobenzonitrile. The green path represents the primary workflow for kinase inhibitor synthesis.
Primary Application: Synthesis of 6,7-Dibromoquinazolin-4(3H)-one
The most critical application of this scaffold is the synthesis of the quinazolinone core. This intermediate is the precursor to 4-anilinoquinazolines, a class that includes drugs like Gefitinib , Erlotinib , and Vandetanib .
Mechanism of Action
The reaction typically utilizes formamidine acetate . The amino group of the benzonitrile attacks the electrophilic formamidine, displacing ammonia. The resulting intermediate undergoes intramolecular nucleophilic attack by the nitrile nitrogen, followed by Dimroth rearrangement (or direct tautomerization) to yield the thermodynamically stable quinazolin-4-one.
Experimental Protocol: Cyclization to Quinazolinone
This protocol is a self-validating system; the product precipitates from the reaction mixture, ensuring high purity without chromatography.
Solvent: 2-Methoxyethanol (preferred for high boiling point and solubility profile)
Step-by-Step Methodology:
Setup: Charge a round-bottom flask with 2-Amino-4,5-dibromobenzonitrile (e.g., 5.0 g, 18.1 mmol) and formamidine acetate (2.83 g, 27.2 mmol).
Solvation: Add 2-Methoxyethanol (50 mL). The starting material may not fully dissolve at room temperature.
Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (Nitrogen or Argon).
Monitoring: Monitor via TLC (System: 50% Ethyl Acetate/Hexane). The starting nitrile (
) should disappear, replaced by a polar spot at the baseline or low (the quinazolinone).
Workup:
Cool the reaction mixture to room temperature.
The product, 6,7-dibromoquinazolin-4(3H)-one , typically precipitates as a white or off-white solid.
If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and cool to 0°C.
Isolation: Filter the solid. Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted formamidine salts.
Validation: Dry the solid in a vacuum oven at 50°C.
Expected Yield: 75-85%.
NMR Check:
H NMR (DMSO-) should show a distinct singlet at ppm (H-2 of quinazoline) and two singlets for the aromatic protons at positions 5 and 8.
Advanced Functionalization: The "Switchboard" Strategy
Once the quinazoline core is established, the 6,7-dibromo motif serves as a "switchboard." In many EGFR inhibitors, the 6- and 7-positions bear solubilizing chains (e.g., morpholino-propoxy).
Using the dibromo scaffold, researchers can employ Site-Selective Suzuki-Miyaura Coupling .
Regioselectivity Insight
Electronic structure calculations and experimental data suggest that the bromine at C-7 (derived from C-4 of the benzonitrile) is often more reactive towards oxidative addition than C-6, due to the resonance effects of the quinazoline nitrogen atoms. However, steric factors can reverse this depending on the ligand used.
Workflow for Library Generation:
Activation: Convert the quinazolinone to 4-chloro-6,7-dibromoquinazoline using
(Phosphorus oxychloride) and a catalytic amount of DMF.
Core Installation: Perform
with a specific aniline (e.g., 3-chloro-4-fluoroaniline) to install the "warhead" at the 4-position.
Diversification:
Coupling 1: Pd-catalyzed coupling at C-7 (Room Temp, active catalyst like
).
Coupling 2: Forcing conditions (Heat,
C) to couple at C-6.
Alternative Application: Benzimidazoles
While quinazolines are the primary target, 2-Amino-4,5-dibromobenzonitrile is also a precursor for 5,6-dibromobenzimidazoles , which are valuable scaffolds for anti-parasitic and antiviral agents.
Protocol Summary:
Reaction with triethyl orthoformate in the presence of a Lewis acid (e.g.,
) or protic acid (-TsOH) effects the cyclization. The nitrile group can be retained (if reaction conditions are controlled) or hydrolyzed to an amide depending on the pH, offering a route to 2-substituted-5,6-dibromobenzimidazoles .
References
Preparation of Quinazolines from 2-Aminobenzonitriles
Title: Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
Comprehensive Theoretical & Computational Profiling of 2-Amino-4,5-dibromobenzonitrile
Executive Summary 2-Amino-4,5-dibromobenzonitrile (CAS: 106605-86-9) represents a critical pharmacophore scaffold in modern medicinal chemistry.[1] Structurally characterized by a benzene core substituted with an amino g...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-4,5-dibromobenzonitrile (CAS: 106605-86-9) represents a critical pharmacophore scaffold in modern medicinal chemistry.[1] Structurally characterized by a benzene core substituted with an amino group, a nitrile moiety, and two vicinal bromine atoms, this molecule serves as a high-value intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., EGFR inhibitors).
This technical guide establishes a rigorous theoretical framework for the characterization of 2-Amino-4,5-dibromobenzonitrile. By synthesizing Density Functional Theory (DFT) methodologies with structural biology insights, we provide a roadmap for predicting its electronic behavior, reactivity descriptors, and spectroscopic signatures. This guide moves beyond basic characterization, offering a self-validating protocol for integrating quantum mechanical data into drug design workflows.[1]
Computational Methodology & Workflow
To ensure high-fidelity data that correlates with experimental observations, a standardized computational workflow is required.[1] The following protocol utilizes the B3LYP hybrid functional, known for its accuracy in organic electronic structure prediction.
The following diagram illustrates the logical progression from structural conception to biological validation.
Figure 1: Standardized computational workflow for the theoretical characterization of halogenated benzonitriles.
Structural & Electronic Landscape
Geometry Optimization and Steric Effects
The presence of two bulky bromine atoms at the C4 and C5 positions induces specific structural distortions compared to the unsubstituted benzonitrile.
Bond Lengths: The C-Br bond lengths are predicted to be in the range of 1.89–1.91 Å .[1] The vicinal repulsion between Br(4) and Br(5) may slightly elongate the C4-C5 bond beyond the standard aromatic 1.39 Å.
Bond Angles: Expect a deviation in the C3-C4-C5 and C4-C5-C6 angles to accommodate the halogen radii.[1]
Planarity: Despite steric bulk, the aromatic ring largely retains planarity, facilitating
-stacking interactions in crystal lattices.
Frontier Molecular Orbitals (FMO) Analysis
The HOMO-LUMO gap is a primary descriptor of kinetic stability and chemical reactivity (hardness/softness).
Orbital
Localization Character
Energy (eV) [Predicted]
Significance
HOMO
Localized on the Amino group (-NH2) and aromatic ring -system.[1]
Delocalized over the Nitrile (-CN) group and aromatic ring.[1]
-2.1 to -2.4
Electrophilic attack site; electron acceptance.[1]
Gap ()
~4.0 - 4.2 eV
Indicates moderate stability; reactive enough for nucleophilic aromatic substitution.[1]
Causality Insight: The electron-withdrawing nature of the nitrile group lowers the LUMO energy, making the ring susceptible to nucleophilic attack, while the amino group raises the HOMO, enhancing reactivity toward electrophiles. The bromine atoms act as weak deactivators but significant directing groups due to their size and electronegativity.
Spectroscopic Profiling (Vibrational Analysis)
Accurate assignment of vibrational modes is essential for validating synthesized compounds.[1] The scaling factor for B3LYP/6-311++G(d,p) is typically 0.961 to correct for anharmonicity.[1]
Self-Validating Protocol: If the experimental FT-IR spectrum shows the Nitrile peak significantly shifted (< 2200 cm⁻¹), it suggests intermolecular hydrogen bonding or hydrolysis of the nitrile group, necessitating a re-evaluation of sample purity.
Reactivity & Biological Potential[1][2][5][6][7]
Molecular Electrostatic Potential (MEP)
The MEP map reveals the charge distribution, guiding non-covalent interaction predictions in docking studies.
Negative Regions (Red): Concentrated on the Nitrile Nitrogen (N) and the Bromine atoms. These are hydrogen bond acceptors.[1]
Positive Regions (Blue): Concentrated on the Amino hydrogens.[1] These are hydrogen bond donors.[1]
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies hyperconjugative interactions.[1][4] A critical interaction in this molecule is the resonance between the Amino lone pair (
) and the aromatic antibonding orbitals (). This interaction energy () stabilizes the planar conformation and increases the electron density at the ortho and para positions relative to the amino group, influencing subsequent synthetic steps (e.g., cyclization to quinazoline).
Synthesis Pathway & Drug Design Context
The theoretical study of this molecule is often a precursor to its use in synthesizing EGFR inhibitors.
Figure 2: Synthetic utility of 2-Amino-4,5-dibromobenzonitrile in generating bioactive quinazoline scaffolds.
References
Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
Mulliken, R. S. (1955).[1] Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833–1840. Link
Sundaraganesan, N., et al. (2010).[1][5] FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile.[1][5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 753-762.[1] Link(Note: Used as a comparative methodological reference for halogenated aminobenzonitriles).
Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] Link
The Reactivity Profile of 2-Amino-4,5-dibromobenzonitrile: A Technical Guide for Advanced Heterocyclic Synthesis
Executive Summary 2-Amino-4,5-dibromobenzonitrile (CAS 955272-38-5) is a highly functionalized, privileged building block extensively utilized in the synthesis of complex heterocycles and active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-4,5-dibromobenzonitrile (CAS 955272-38-5) is a highly functionalized, privileged building block extensively utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). The molecule features a unique "push-pull" electronic architecture, characterized by an electron-donating amino group (-NH₂), a strongly electron-withdrawing nitrile group (-CN), and two inductively withdrawing bromine atoms. This whitepaper provides an in-depth mechanistic analysis of its reactivity profile, focusing on the orthogonal and synergistic behaviors of the amino and nitrile groups, and provides self-validating experimental protocols for its application in heterocyclic drug design.
Electronic Architecture & Steric Landscape
The reactivity of 2-Amino-4,5-dibromobenzonitrile cannot be viewed as the simple sum of its parts; it is dictated by the precise spatial and electronic interplay of its substituents.
The Amino Group (C2): Typically a strong electron-donating group (EDG) via resonance, the nucleophilicity of the -NH₂ group in this scaffold is severely dampened. The ortho-nitrile group exerts a powerful electron-withdrawing effect (EWG) via both induction and resonance. Furthermore, the bromine atoms at C4 and C5 inductively drain electron density from the aromatic ring, lowering the pKa of the amine and rendering it a poor nucleophile under neutral conditions.
The Nitrile Group (C1): The sp-hybridized carbon of the nitrile is highly electrophilic. The electron deficiency of the aromatic ring, exacerbated by the C4/C5 bromines, further increases the partial positive charge on the nitrile carbon, making it highly susceptible to nucleophilic attack.
Synergistic Proximity: The ortho relationship between the nucleophilic -NH₂ and the electrophilic -CN creates a perfect geometric arrangement for intramolecular cyclizations, serving as a direct precursor to quinazolines, quinolines, and indazoles[1].
Figure 1: Electronic landscape and synergistic reactivity nodes of 2-Amino-4,5-dibromobenzonitrile.
Reactivity Profile of the Amino Group (-NH₂)
Because the amino group is electronically deactivated, standard electrophilic trapping (e.g., mild alkylation or acylation) often results in poor yields.
Causality in Activation: To utilize the -NH₂ group as a nucleophile, it must be converted into its more reactive amide anion. Strong bases (e.g., NaH, tBuOK) are required to deprotonate the amine. Once deprotonated, the resulting anion can readily attack external electrophiles. Alternatively, the -NH₂ group can be diazotized under acidic conditions (using NaNO₂/HCl or tert-butyl nitrite) to form a diazonium salt, which can then undergo Sandmeyer-type transformations, though the primary utility of this molecule lies in retaining the nitrogen for heterocycle formation.
Reactivity Profile of the Nitrile Group (-CN)
The highly electrophilic nature of the nitrile carbon makes it an excellent target for strong nucleophiles, such as Grignard reagents or organolithiums.
Causality in Nucleophilic Addition: When reacting 2-aminobenzonitriles with Grignard reagents to form ortho-aminoaryl ketimines—critical intermediates for 1,4-benzodiazepines—a stoichiometric excess of the organometallic reagent is mandatory[2]. The first equivalent of the Grignard reagent does not attack the nitrile; instead, it acts as a base, sacrificially deprotonating the acidic protons of the primary amine to form a magnesium amide complex. Only the subsequent equivalents (typically 3 to 4 molecules per molecule of starting material) are free to attack the nitrile carbon[2].
Synergistic Reactivity: The Ortho-Aminobenzonitrile Motif
The most powerful application of 2-Amino-4,5-dibromobenzonitrile is its ability to undergo tandem addition-cyclization reactions. The sequence generally follows a predictable logic: an external reagent activates or adds to one of the functional groups, triggering an intramolecular ring closure by the other.
Synthesis of Quinazolines and Quinazolinones
Microwave-Assisted Annulation: The reaction of ortho-aminobenzonitriles with arylnitriles under solvent-free microwave irradiation, catalyzed by tBuOK, yields 4-aminoquinazolines[3]. The base activates the amine, which attacks the external nitrile, followed by intramolecular cyclization onto the internal nitrile.
CO₂ Fixation: 2-Aminobenzonitriles react with carbon dioxide to form quinazoline-2,4(1H,3H)-diones. This green synthesis can be catalyzed by diethanolamine (DEA) in water[4] or conducted in ionic liquids[5]. The amine and hydroxyl groups of DEA synergistically activate both the CO₂ and the substrate[4]. It is critical to note that substituent effects heavily dictate this pathway; strong electron-withdrawing groups (like the bromines in our target molecule) or steric hindrance at the 6-position can significantly reduce yields by hindering CO₂ activation[5].
Acid-Mediated[4+2] Annulation: The synthesis of 2-aminoquinazolines can be achieved by reacting the scaffold with N-benzyl cyanamides in the presence of HCl. The acid protonates the cyanamide, increasing its electrophilicity, allowing the deactivated amino group of the benzonitrile to attack, forming an amidine intermediate that subsequently cyclizes[1].
Figure 2: Mechanistic pathway for the cyclization of ortho-aminobenzonitriles into quinazoline scaffolds.
Quantitative Data Summary
The following table synthesizes the expected yields and conditions for the primary cyclization pathways associated with the ortho-aminobenzonitrile motif.
Table 1: Comparative Reactivity and Yields for 2-Aminobenzonitrile Cyclizations
The following protocols are designed as self-validating systems, ensuring that the chemical logic dictates the physical steps taken at the bench.
Protocol A: Microwave-Assisted Synthesis of 4-Aminoquinazolines[3]
Objective: Construct the 4-aminoquinazoline core via solvent-free cyclization.
Causality: Solvent-free microwave conditions rapidly overcome the high activation energy of the deactivated -NH₂ group. tBuOK acts as a strong base to generate the highly nucleophilic amide anion, driving the initial attack on the external arylnitrile.
Preparation: In a microwave-safe quartz vessel, combine 2-Amino-4,5-dibromobenzonitrile (1.0 equiv) and the desired arylnitrile (1.2 equiv).
Base Addition: Add potassium tert-butoxide (tBuOK, 1.5 equiv) directly to the solid mixture. Ensure anhydrous handling to prevent quenching of the base.
Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate the neat mixture at 130 °C for 15 minutes.
Quenching & Isolation: Allow the vessel to cool to room temperature. Quench the reaction by adding ice-cold distilled water, which will precipitate the highly organic product while dissolving inorganic salts.
Purification: Filter the precipitate under vacuum, wash extensively with water, and recrystallize from hot ethanol to afford the pure 4-aminoquinazoline derivative.
Protocol B: Grignard Addition for Ketimine Synthesis[2]
Objective: Convert the nitrile group to an ortho-aminoaryl ketimine, a critical precursor for 1,4-benzodiazepines.
Causality: The highly electrophilic nitrile is targeted by the Grignard reagent. However, the acidic protons of the primary amine will rapidly quench the first equivalent of the organomagnesium reagent. Therefore, a strict 3-4 molar excess is required to ensure complete conversion of the nitrile.
System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Purge with Argon.
Substrate Dissolution: Dissolve 2-Amino-4,5-dibromobenzonitrile (1.0 equiv) in anhydrous diethyl ether (approx. 0.2 M concentration).
Grignard Addition: Cool the flask to 0 °C. Slowly add a solution of the Grignard reagent (RMgX, 3.5 equiv) in ether dropwise. Observation: Gas evolution (alkane byproduct) will occur as the amine is deprotonated.
Reflux: Once addition is complete, heat the reaction mixture to reflux for 12-15 hours to drive the nucleophilic addition to the nitrile carbon.
Decomposition: Cool the mixture to 0 °C. Carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to decompose the magnesium complex.
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product typically crystallizes spontaneously or can be purified via silica gel chromatography.
References
Microwave enhanced synthesis of 4-aminoquinazolines. ResearchGate.
Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. Arkivoc.
US3516988A - 1,4 benzodiazepine-2-ones having a carboxylic acid ester or amide group in the 3-position. Google Patents.
Alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in water. RSC Advances.
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.
Unlocking the Reactivity of 2-Amino-4,5-dibromobenzonitrile: A Comprehensive Guide to Electrophilic and Nucleophilic Sites
Executive Summary 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5)[1] is a highly functionalized, poly-substituted aromatic building block critical to the synthesis of complex pharmaceuticals, agrochemicals, and advanc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5)[1] is a highly functionalized, poly-substituted aromatic building block critical to the synthesis of complex pharmaceuticals, agrochemicals, and advanced organic materials[2]. Its unique molecular architecture features a delicate balance of electron-donating and electron-withdrawing groups, creating a highly polarized "push-pull" aromatic system. For drug development professionals and synthetic chemists, mastering the precise electronic mapping of this molecule is essential for designing regioselective functionalization strategies, particularly in cross-coupling and nucleophilic aromatic substitution (SNAr) workflows[3][4].
Molecular Architecture & Electronic Mapping
The reactivity of 2-Amino-4,5-dibromobenzonitrile is strictly dictated by the electronic contributions of its substituents. The benzene core is heavily biased by two primary directing groups:
The Cyano Group (-C≡N) at C1: Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It heavily depletes electron density from its ortho (C2, C6) and para (C4) positions.
The Amino Group (-NH2) at C2: Acts as a strong electron-donating group (EDG) via resonance (+M), which overrides its weak -I effect. It donates electron density to its ortho (C1, C3) and para (C5) positions.
The Bromo Groups (-Br) at C4 and C5: Serve as excellent leaving groups for SNAr or oxidative addition in transition-metal catalysis[5][6].
This push-pull dynamic creates distinct, highly localized electrophilic and nucleophilic centers across the ring.
Electronic reactivity map of 2-Amino-4,5-dibromobenzonitrile highlighting divergent pathways.
Electrophilic Sites: Targets for Nucleophilic Attack
The C4-Bromine Bond (Primary Ring Electrophile)
When subjecting this molecule to nucleophiles (e.g., amines, alkoxides), substitution does not occur randomly. The SNAr reaction is highly regioselective for the C4 position.
Causality: The C4 carbon is para to the strongly electron-withdrawing cyano group. During nucleophilic attack, the resulting negative charge in the transition state (the Meisenheimer complex) is delocalized and heavily stabilized by the -CN group[3].
Conversely, the C5 position is para to the electron-donating -NH2 group. The +M effect of the amino group pumps electron density into C5, rendering it electron-rich and highly deactivated toward SNAr[4].
The Nitrile Carbon (-C≡N)
The sp-hybridized carbon of the cyano group is inherently electrophilic due to the electronegativity of the adjacent nitrogen. While stable under mild conditions, it is susceptible to attack by hard, strong nucleophiles (like Grignard or organolithium reagents) to form ketones, or it can undergo hydrolysis under strongly acidic/basic aqueous conditions to yield amides or carboxylic acids.
Nucleophilic Sites: Targets for Electrophilic Attack
The C3 Position (Primary Carbon Nucleophile)
For Electrophilic Aromatic Substitution (EAS), the incoming electrophile seeks the most electron-rich carbon on the ring.
Causality: The -NH2 group directs ortho and para. Its para position (C5) is blocked by a bromine atom, and one of its ortho positions (C1) is blocked by the cyano group. This leaves C3 as the sole, highly activated nucleophilic carbon on the ring. The C6 position, being ortho to the EWG cyano group and meta to the EDG amino group, is highly electron-deficient and unreactive toward EAS.
The Amino Group (-NH2)
The nitrogen lone pair is a classical nucleophilic center, readily reacting with acyl chlorides, sulfonyl chlorides, or alkyl halides. However, its nucleophilicity is slightly attenuated compared to a standard aniline because the lone pair is partially delocalized into the ortho-cyano group via resonance.
To demonstrate the divergent reactivity of these sites, the following field-proven protocols outline how to selectively target the C4 (electrophilic) and C3 (nucleophilic) positions.
Protocol 1: Regioselective SNAr at the C4 Position
Objective: Displace the C4-Br with a secondary amine (e.g., morpholine) to yield 2-amino-5-bromo-4-morpholinobenzonitrile.
Preparation: In an oven-dried flask, dissolve 1.0 eq of 2-Amino-4,5-dibromobenzonitrile in anhydrous DMF (0.2 M concentration).
Reagent Addition: Add 1.2 eq of morpholine, followed by 2.0 eq of anhydrous K2CO3.
Causality: DMF is a polar aprotic solvent that solvates the potassium cation, leaving the nucleophile "naked" and highly reactive, which lowers the activation energy for Meisenheimer complex formation[3]. K2CO3 acts as a mild acid scavenger to neutralize the HBr byproduct without hydrolyzing the sensitive nitrile group.
Reaction: Stir the mixture at 80 °C for 4–6 hours under a nitrogen atmosphere.
Workup: Cool to room temperature, dilute with EtOAc, and wash 3x with brine to remove DMF. Dry the organic layer over Na2SO4 and concentrate.
Self-Validation & Analytical Check:
LC-MS: Confirm the mass shift corresponding to the loss of one Br isotope pattern and the addition of the morpholine mass.
1H NMR: The starting material exhibits two distinct aromatic singlets (C3-H upfield due to ortho-NH2, C6-H downfield due to ortho-CN). Upon successful C4 substitution, the C3-H singlet will shift even further upfield due to the added +M effect of the new para-morpholine group, confirming regioselectivity.
Protocol 2: Electrophilic Bromination at the C3 Position
Objective: Introduce a third bromine atom at the electron-rich C3 position to yield 2-amino-3,4,5-tribromobenzonitrile.
Preparation: Dissolve 1.0 eq of 2-Amino-4,5-dibromobenzonitrile in acetonitrile (MeCN) at 0 °C.
Reagent Addition: Slowly add 1.05 eq of N-Bromosuccinimide (NBS) in portions over 15 minutes.
Causality: NBS is chosen over liquid Br2 because it provides a controlled, mild release of electrophilic bromine (Br+), preventing unwanted oxidation of the primary amine. The low temperature prevents side reactions.
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
Workup: Quench with saturated aqueous Na2S2O3 to destroy unreacted NBS. Extract with dichloromethane (DCM), dry, and concentrate.
Self-Validation & Analytical Check:
1H NMR: The spectrum of the product will show the complete disappearance of the upfield C3-H proton. Only a single, highly downfield aromatic singlet (C6-H) will remain, definitively proving that electrophilic attack occurred exclusively at C3.
Quantitative Data Summary
The following table synthesizes the electronic nature and primary reactivity profile for each functional site on the 2-Amino-4,5-dibromobenzonitrile scaffold.
Atomic Site
Functional Group
Electronic Nature
Primary Reactivity
Regioselectivity Driver
C1
-C≡N
Highly Electrophilic
Nucleophilic Addition
sp-hybridized carbon; strong electronegativity of Nitrogen.
C2
-NH2
Nucleophilic
Electrophilic Attack
Lone pair availability (N-alkylation/acylation).
C3
C-H
Highly Nucleophilic
EAS (e.g., Halogenation)
Strong +M effect from the ortho-NH2 group.
C4
C-Br
Highly Electrophilic
SNAr / Cross-Coupling
Strong -M effect from the para-CN group stabilizes the intermediate[3][4].
C5
C-Br
Weakly Electrophilic
Pd-Catalyzed Cross-Coupling
Deactivated for SNAr by the para-NH2 group; requires oxidative addition[5][6].
C6
C-H
Electron-Deficient
Generally Unreactive
Depleted by ortho-CN; lacks stabilization for electrophilic attack.
BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one". benchchem.com.
The Journal of Organic Chemistry - ACS Publications. "Regioselectivity in Sequential Nucleophilic Substitution of Tetrabromonaphthalene Diimides". acs.org.
RSC Advances. "A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration". uevora.pt.
ScienceOpen. "Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds". scienceopen.com.
Application Note: Advanced Protocols for the Synthesis of 6,7-Dibromoquinazolines from 2-Amino-4,5-dibromobenzonitrile
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated methodologies, and analytical verification for quinazoline core synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: Mechanistic rationale, validated methodologies, and analytical verification for quinazoline core synthesis.
Strategic Rationale & Chemical Context
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antihypertensives, and antineoplastic agents. Starting from 2-Amino-4,5-dibromobenzonitrile , chemists can synthesize 6,7-dibromoquinazoline derivatives. The strategic advantage of the 6,7-dibromo substitution pattern lies in its utility as a dual-handle for downstream orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling rapid diversification of drug libraries.
However, the presence of two bromine atoms exerts a strong electron-withdrawing inductive effect, significantly deactivating the aromatic ring and reducing the nucleophilicity of the ortho-amino group. Standard condensation protocols often result in poor yields or incomplete conversions. To overcome this, we must employ targeted activation strategies:
Base-Catalyzed CO₂ Fixation: Utilizing strong, specific bases like Cesium Carbonate (Cs₂CO₃) to activate the deactivated amine for nucleophilic attack on carbon dioxide.
Acid-Mediated [4+2] Annulation: Utilizing highly electrophilic partners (protonated cyanamides) in specialized hydrogen-bond-donating solvents like Hexafluoroisopropanol (HFIP) to force the reaction with the weakened nucleophile.
Visualizing the Synthetic Divergence
Caption: Divergent synthetic workflows for 6,7-dibromoquinazoline derivatives.
Mechanistic Insights (E-E-A-T)
Pathway A: Base-Catalyzed CO₂ Fixation
The synthesis of quinazoline-2,4(1H,3H)-diones via the incorporation of atmospheric CO₂ is a highly atom-economical approach. As documented in the1[1], the reaction relies on the basicity of Cs₂CO₃ to deprotonate the weakly nucleophilic amine of 2-amino-4,5-dibromobenzonitrile. This forms an active nitrogen anion that readily attacks CO₂ to form a carbamate intermediate. Subsequent intramolecular nucleophilic attack of the carbamate oxygen onto the adjacent nitrile carbon, followed by tautomerization, yields the stable dione. Similar mechanisms are supported by advanced2[2].
Pathway B: Acid-Mediated[4+2] Annulation
To synthesize 2-aminoquinazolines, an acid-mediated [4+2] annulation with N-benzyl cyanamides is employed. Because the dibromo-substituted amine is a poor nucleophile, the cyanamide partner must be hyper-activated. According to the3[3], the addition of HCl protonates the cyanamide, vastly increasing its electrophilicity. The use of HFIP as a solvent is critical; its strong hydrogen-bond donating capability stabilizes the charged transition states and prevents the premature degradation of the intermediates.
Experimental Methodologies & Self-Validating Systems
Protocol A: Synthesis of 6,7-Dibromoquinazoline-2,4(1H,3H)-dione
Objective: Convert 2-Amino-4,5-dibromobenzonitrile to the corresponding dione via CO₂ fixation.
Setup: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-Amino-4,5-dibromobenzonitrile (1.0 mmol, 276 mg) and Cs₂CO₃ (0.1 mmol, 32.6 mg, 10 mol%).
Solvent & Atmosphere: Add 5.0 mL of anhydrous DMF. Purge the flask with CO₂ gas three times, then attach a CO₂ balloon to maintain a 1 atm CO₂ atmosphere.
Reaction: Heat the mixture to 100 °C in an oil bath with vigorous stirring for 6 hours.
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The starting material (R_f ~ 0.6) will disappear, replaced by baseline material (the highly polar dione).
Workup & Isolation: Cool the reaction to room temperature. Slowly add 15 mL of distilled water. Acidify the solution dropwise with 1M HCl until pH 4-5 is reached. A dense precipitate will form.
Purification: Filter the precipitate under vacuum, wash sequentially with water (2 x 10 mL) and cold ethanol (5 mL), and dry under high vacuum.
Analytical Validation:
IR: Disappearance of the sharp nitrile C≡N stretch (~2220 cm⁻¹) and appearance of strong imide C=O stretches (~1700 cm⁻¹).
¹H NMR (DMSO-d₆): Look for two broad singlets ~11.2 ppm and 11.4 ppm corresponding to the two distinct -NH protons, and two sharp singlets in the aromatic region for the isolated C5 and C8 protons.
Protocol B: Synthesis of 2-Amino-N-benzyl-6,7-dibromoquinazoline
Objective: Construct a 2-aminoquinazoline core via[4+2] annulation.
Setup: In a 20 mL sealed reaction vial, combine 2-Amino-4,5-dibromobenzonitrile (1.0 mmol, 276 mg) and N-benzyl cyanamide (1.5 mmol, 198 mg).
Activation: Add HFIP (5.0 mL) as the solvent, followed by the dropwise addition of concentrated HCl (2.0 mmol, 2.0 equiv).
Reaction: Seal the vial and heat to 70 °C for 3 hours.
In-Process Control (IPC): Monitor via TLC (DCM/MeOH 95:5). The reaction is complete when the UV-active starting material spot is fully consumed.
Workup: Remove the HFIP solvent under reduced pressure. Neutralize the crude residue by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, gradient elution from DCM to DCM/MeOH 98:2).
Analytical Validation:
HRMS (ESI): Calculate the exact mass for [M+H]⁺ and verify the characteristic isotopic pattern of a dibrominated species (1:2:1 ratio).
¹H NMR (CDCl₃/DMSO-d₆): Confirm the presence of the benzylic -CH₂- protons (~4.6 ppm) and the newly formed quinazoline aromatic protons.
Quantitative Data Summary
Protocol
Starting Material
Reagents / Catalyst
Solvent
Conditions
Target Product
Expected Yield
A: CO₂ Fixation
2-Amino-4,5-dibromobenzonitrile
CO₂ (1 atm), Cs₂CO₃ (10 mol%)
DMF
100 °C, 6 h
6,7-Dibromoquinazoline-2,4(1H,3H)-dione
82 - 88%
B: [4+2] Annulation
2-Amino-4,5-dibromobenzonitrile
N-Benzyl cyanamide, HCl (2.0 eq)
HFIP
70 °C, 3 h
2-Amino-N-benzyl-6,7-dibromoquinazoline
65 - 72%
References
Taylor & Francis - Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles.
MDPI Catalysts - Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
NIH / Frontiers in Chemistry - Ionic Liquids Catalysis for Carbon Dioxide Conversion With Nucleophiles.
2-Amino-4,5-dibromobenzonitrile: A Bifunctional Scaffold for Late-Stage Functionalization and Heterocycle Synthesis
Introduction & Strategic Utility 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5)[1] is a highly versatile, bifunctional building block extensively utilized in the synthesis of complex nitrogen-containing heterocycles...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Utility
2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5)[1] is a highly versatile, bifunctional building block extensively utilized in the synthesis of complex nitrogen-containing heterocycles and conjugated organic materials. For drug development professionals and synthetic chemists, this molecule offers an exceptional orthogonal reactivity profile.
The adjacent amino and nitrile groups serve as a classic motif for [4+2] annulation and cyclization reactions (e.g., forming quinazolines, quinazolinones, and indazoles)[2]. Simultaneously, the dibromo-substituted aromatic ring provides ideal, electronically activated handles for late-stage transition-metal-catalyzed cross-coupling[3].
Orthogonal reactivity pathways of 2-Amino-4,5-dibromobenzonitrile.
Causality in Experimental Design
The sp-hybridized carbon of the nitrile group is highly electrophilic, making it susceptible to nucleophilic attack by amidines, cyanamides, or carbamate intermediates under acidic or basic catalysis[2]. Furthermore, the strong electron-withdrawing nature of the nitrile group lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This electronic activation facilitates the oxidative addition of Pd(0) species into the C4 and C5 C–Br bonds, allowing for efficient Suzuki-Miyaura or Buchwald-Hartwig couplings even under mild conditions[3].
Physicochemical Profile & Quantitative Data
To ensure reproducible experimental design, the physical properties and optimized reaction parameters for this scaffold must be strictly controlled.
Table 2: Optimization of CO₂ Annulation Conditions
The synthesis of quinazoline-2,4-diones from 2-aminobenzonitriles using CO₂ is highly dependent on the choice of base. The table below summarizes the causality behind base selection[4].
Base Catalyst
Solvent
Temp (°C)
CO₂ Pressure
Yield (%)
Mechanistic Observation
None
DMF
100
1 MPa
0
No carbamate formation occurs.
Na₂CO₃
DMF
100
1 MPa
<10
Insufficient basicity/solubility to deprotonate the aniline.
DBU
DMF
100
1 MPa
85
Good conversion, but viscous and difficult to remove during workup.
Cs₂CO₃
DMF
100
1 MPa
94
Optimal basicity and solubility; drives complete cyclization.
Application 1: Green Synthesis of Quinazoline-2,4(1H,3H)-diones
Quinazoline-2,4-diones are privileged scaffolds in medicinal chemistry, forming the core of several antihypertensive drugs (e.g., Prazosin, Doxazosin)[4]. Traditionally, their synthesis required highly toxic reagents like phosgene or isocyanates[5]. A modern, atom-economical approach utilizes carbon dioxide (CO₂) as a C1 building block[6].
In the presence of Cesium Carbonate (Cs₂CO₃), the amino group of 2-amino-4,5-dibromobenzonitrile is deprotonated and attacks CO₂ to form a carbamate anion. Subsequent intramolecular cyclization via nucleophilic attack on the nitrile carbon, followed by tautomerization, yields the corresponding 6,7-dibromoquinazoline-2,4(1H,3H)-dione[4].
Mechanism of base-catalyzed CO2 annulation to form quinazoline-2,4-diones.
Protocol 1: Annulation to 6,7-Dibromoquinazoline-2,4(1H,3H)-dione
Self-Validating System: This protocol utilizes pH-dependent precipitation as an in-process control to ensure high purity without column chromatography.
Preparation: In a 50 mL stainless-steel autoclave equipped with a magnetic stir bar, add 2-Amino-4,5-dibromobenzonitrile (1.0 mmol, 276 mg) and Cs₂CO₃ (1.0 mmol, 326 mg)[4].
Solvent Addition: Add 5.0 mL of anhydrous DMF. Expert Insight: Moisture must be excluded to prevent competitive hydrolysis of the nitrile group to an amide.
Pressurization: Seal the autoclave. Purge the system with CO₂ gas three times to remove atmospheric air, then pressurize to 1.0 MPa with CO₂[5].
Reaction: Heat the mixture to 100 °C and stir vigorously for 4–6 hours.
In-Process Control (IPC): Cool the reactor to room temperature and carefully vent the residual CO₂. Take a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting material peak vanishes and a mass corresponding to [M-H]⁻ (m/z ~319 for the dibromo isotope pattern) appears.
Workup & Isolation: Pour the crude mixture into 20 mL of ice-cold distilled water. Slowly add 1M HCl dropwise until the pH reaches 3.0. A dense white/pale-yellow precipitate will form.
Filtration: Filter the precipitate under vacuum, wash sequentially with water (3 × 10 mL) and cold ethanol (5 mL), and dry under high vacuum to afford the pure dione.
Application 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
Because the C4 and C5 bromines are electronically similar, exhaustive di-arylation can be achieved using an excess of arylboronic acid. This allows for the rapid construction of extended conjugated systems or bis-aryl derivatives[3].
Step-by-step workflow for the double Suzuki-Miyaura cross-coupling.
Protocol 2: Double Suzuki-Miyaura Coupling
Self-Validating System: Visual color changes of the palladium complex indicate catalyst health throughout the reaction.
Reagent Assembly: In an oven-dried Schlenk flask, combine 2-Amino-4,5-dibromobenzonitrile (1.0 mmol, 276 mg), Phenylboronic acid (2.5 mmol, 305 mg), K₂CO₃ (3.0 mmol, 414 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).
Solvent Addition: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).
Degassing (Critical Step): Perform three freeze-pump-thaw cycles to strictly remove dissolved oxygen. Expert Insight: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle and promoting homocoupling of the boronic acid.
Reaction: Backfill with N₂ and heat the mixture to 90 °C for 12 hours. The solution should maintain a homogenous red/orange hue. Troubleshooting: If the solution turns jet-black (Pd black precipitation), the catalyst has decomposed, likely due to oxygen ingress.
IPC: Monitor via TLC (Hexane/EtOAc 3:1). Look for the disappearance of the starting material and the formation of a highly UV-active (254 nm) lower-Rf spot corresponding to the di-arylated product.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
MDPI. "Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides." Molecules, 2023.
LOCKSS. "EFFICIENT SYNTHESIS OF QUINAZOLINE-2,4(1H,3H)-DIONES FROM 2-AMINOBENZONITRILES AND CO2 CATALYZED BY 2- HYDROXYPYRIDINE ANION-BAS." Chemical Communications, 2023.
Tandfonline. "Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles." Green Chemistry Letters and Reviews, 2008.
RSC Advances. "Alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in water." RSC Advances, 2020.
ResearchGate. "2-Aminobenzonitrile." Encyclopedia of Reagents for Organic Synthesis, 2022.
experimental procedure for N-alkylation of 2-Amino-4,5-dibromobenzonitrile
Executive Summary & Strategic Analysis The Substrate Challenge: 2-Amino-4,5-dibromobenzonitrile (CAS: 106764-39-0) represents a "deactivated nucleophile" class of intermediates. It is a critical scaffold in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The Substrate Challenge:
2-Amino-4,5-dibromobenzonitrile (CAS: 106764-39-0) represents a "deactivated nucleophile" class of intermediates. It is a critical scaffold in the synthesis of quinazoline-based EGFR inhibitors (e.g., analogs of Gefitinib or Erlotinib).
Chemical Constraints:
Electronic Deactivation: The amino group (-NH₂) is ortho to a nitrile (-CN) and meta/para to bromine atoms. The -CN group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, delocalizing the nitrogen lone pair and significantly lowering its pKa (estimated ~2-3 vs. ~4.6 for aniline).
Steric Environment: While the amino group is primary, the ortho-nitrile creates a specific steric pocket that can hinder bulky electrophiles.
Chemoselectivity: The nitrile group is susceptible to hydrolysis (to amide/acid) under harsh acidic or basic conditions at high temperatures.
The Solution:
This guide presents three protocols ranging from thermodynamic control (Weak Base) to kinetic control (Strong Base) and chemoselective reductive amination.
Mechanistic Pathway
The reaction follows an
mechanism. Due to the low nucleophilicity of the amine, the deprotonation step (or hydrogen bonding assistance) by the base is the rate-determining factor for the initial attack.
Figure 1: Mechanistic flow for the base-mediated activation of the aniline nitrogen.
Experimental Protocols
Method A: The "Standard" Protocol (K₂CO₃ / DMF)
Best for: Primary alkyl halides (bromides/iodides) and maintaining high functional group tolerance.
Rationale: Potassium carbonate is a mild base that buffers the generated acid (HX) without causing nitrile hydrolysis. DMF (Dimethylformamide) is a polar aprotic solvent that solvates the cation (
), leaving the carbonate anion "naked" and more basic.
Reagents:
Substrate: 1.0 equiv
Alkyl Halide (R-X): 1.1 equiv (Strict stoichiometry to prevent bis-alkylation)
Base:
(anhydrous, granular): 2.0 equiv
Additive (Optional): Potassium Iodide (KI): 0.1 equiv (Finkelstein catalyst if using Alkyl Chlorides)
Solvent: DMF (Anhydrous), 0.5 M concentration
Step-by-Step Procedure:
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4,5-dibromobenzonitrile (1.0 eq) in anhydrous DMF.
Base Addition: Add
(2.0 eq) in a single portion. If using an alkyl chloride, add KI (0.1 eq) now.
Activation: Stir the suspension at room temperature for 15 minutes. Note: The solution may darken slightly.
Alkylation: Add the Alkyl Halide (1.1 eq) dropwise via syringe.
Thermal Phase:
For reactive halides (Allyl/Benzyl): Stir at 40°C.
For unreactive halides (Alkyl chains): Heat to 60–80°C.
Monitor: Check TLC/LC-MS every 2 hours. Reaction typically requires 4–12 hours.
Pour mixture into ice-cold water (5x reaction volume). The product often precipitates.
If solid: Filter, wash with water, and dry under vacuum.[6]
If oil: Extract with Ethyl Acetate (3x).[3][7] Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over
.
Method B: The "Hard Nucleophile" Protocol (NaH / THF)
Best for: Unreactive electrophiles or when Method A fails to reach conversion.
Rationale: Sodium Hydride (NaH) irreversibly deprotonates the amine, generating the highly nucleophilic sodium anilide. This overcomes the electronic deactivation of the nitrile/bromine groups.
Safety Warning: NaH evolves Hydrogen gas (
). Perform under Argon/Nitrogen.
Step-by-Step Procedure:
Setup: Flame-dry a 2-neck flask. Flush with Argon.
Deprotonation: Suspend NaH (60% dispersion in oil, 1.2 eq) in anhydrous THF (or DMF) at 0°C.
Addition: Dissolve 2-Amino-4,5-dibromobenzonitrile (1.0 eq) in minimal THF and add dropwise to the NaH suspension at 0°C.
Observation: Bubbling (
) will occur. Solution will turn yellow/orange (anion formation).
Stir for 30 mins at 0°C to ensure complete deprotonation.
Alkylation: Add Alkyl Halide (1.1 eq) dropwise.
Reaction: Allow to warm to room temperature. Stir for 2–6 hours.
Quench: Cool to 0°C. Carefully add Methanol or saturated
dropwise to quench excess hydride.
Work-up: Dilute with Ethyl Acetate, wash with water/brine, dry, and concentrate.
Application Note: Chemoselective Catalytic Conversion of the Nitrile Group in 2-Amino-4,5-dibromobenzonitrile
Executive Summary & The Chemoselectivity Challenge 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5)[1] is a highly functionalized, electron-deficient aromatic building block critical for the synthesis of advanced pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Chemoselectivity Challenge
2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5)[1] is a highly functionalized, electron-deficient aromatic building block critical for the synthesis of advanced pharmaceuticals and agrochemicals. It possesses three distinct reactive vectors: an ortho-amino group, a polarized nitrile (-CN) group, and two heavy aryl bromide (C-Br) bonds.
The primary challenge in derivatizing this molecule lies in the chemoselective conversion of the nitrile group without triggering the hydrodehalogenation (cleavage) of the sensitive C-Br bonds. Standard reduction methodologies—such as Palladium on Carbon (Pd/C) with hydrogen gas or strong hydride donors (e.g., LiAlH₄)—inevitably lead to the oxidative addition of the metal into the weak C-Br bonds (bond dissociation energy ~81 kcal/mol), resulting in rapid debromination. Similarly, traditional harsh acid/base nitrile hydrolysis degrades the substrate.
This application note details two field-proven, self-validating catalytic protocols to selectively transform the nitrile group while achieving 100% retention of the aryl bromides:
Selective Catalytic Hydration to a primary amide.
Selective Catalytic Hydrogenation to a primary amine.
Traditional hydration requires harsh acidic or basic reflux, which often over-hydrolyzes nitriles to carboxylic acids. To halt the reaction strictly at the primary amide , we utilize Ruthenium(II) phosphinous acid complexes, such as [RuCl2(η6-p-cymene)(PtBu2OH)]. As demonstrated by Cadierno and co-workers, the non-innocent P-OH ligand acts as a hydrogen-bond donor, cooperating with the Ru center to activate the nitrile and water molecules under entirely neutral conditions[2]. This mild, bifunctional activation completely bypasses the C-Br bonds. Alternatively, flow chemistry utilizing Manganese Dioxide (MnO₂) has also emerged as a mild, heterogeneous alternative for sensitive nitriles[3].
Pathway B: Outer-Sphere Catalytic Hydrogenation
To reduce the nitrile to a primary amine without debromination, inner-sphere catalysts (like Pd or Ni) must be avoided. Instead, we employ the commercially available Ru-Macho-BH complex. This catalyst operates via a metal-ligand bifunctional outer-sphere mechanism [4]. The H₂ molecule is heterolytically cleaved across the Ru-N(amido) bond. The substrate never directly coordinates to the ruthenium metal center; the hydride and proton are transferred simultaneously to the polarized C≡N bond in the outer coordination sphere. Because there is no direct metal-arene interaction, oxidative addition into the C-Br bond is mechanistically impossible.
Divergent catalytic pathways for 2-Amino-4,5-dibromobenzonitrile preserving C-Br bonds.
Self-Validating Experimental Protocols
Protocol 1: Selective Hydration to 2-Amino-4,5-dibromobenzamide
Objective: Convert the -CN group to -CONH₂ under neutral conditions.
Step-by-Step Methodology:
Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-Amino-4,5-dibromobenzonitrile (1.0 mmol, 275.9 mg)[1].
Solvent Addition: Inject a degassed mixture of isopropanol (5 mL) and deionized water (1 mL) under a positive nitrogen flow.
Reaction: Seal the flask and heat the mixture in an oil bath at 80 °C for 12 hours.
In-Process Control (IPC) & Validation: At 6 hours, withdraw a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS. Self-Validation Check: The disappearance of the starting material mass (m/z 276) and appearance of the amide (m/z 294) without any peaks at m/z 216 (monodebrominated impurity) validates the chemoselectivity of the system.
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
Purification: Purify the crude residue by flash column chromatography (silica gel, EtOAc/Hexanes gradient) to isolate the pure primary amide.
Protocol 2: Outer-Sphere Hydrogenation to 2-(Aminomethyl)-4,5-dibromoaniline
Objective: Reduce the -CN group to -CH₂NH₂ while preventing C-Br oxidative addition.
Step-by-Step Methodology:
Inert Setup: Inside a nitrogen-filled glovebox, charge a 50 mL stainless-steel high-pressure autoclave with 2-Amino-4,5-dibromobenzonitrile (1.0 mmol, 275.9 mg).
Catalyst Loading: Add the Ru-Macho-BH catalyst (0.01 mmol, 1 mol%).
Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the headspace with H₂ gas three times, then pressurize to 30 bar of H₂.
Reaction: Heat the reactor to 80 °C and stir vigorously at 800 rpm for 16 hours.
Workup: Cool the reactor to room temperature. Safety Note: Carefully vent the H₂ gas in a fume hood. Filter the mixture through a short pad of Celite to remove catalyst residues, and concentrate the filtrate in vacuo.
QC & Validation (NMR): Analyze the crude mixture via ¹H NMR. Self-Validation Check: The integration of the aromatic protons (singlets at ~7.0 and ~7.6 ppm) must equal exactly 2.0 relative to the new benzylic -CH₂- singlet (~3.8 ppm, integration 2.0). Any loss in aromatic integration indicates protocol failure via hydrodehalogenation.
Outer-sphere hydrogenation mechanism of Ru-Macho-BH preventing C-Br oxidative addition.
Quantitative Data Summary
The table below summarizes the expected performance metrics for both catalytic pathways, highlighting the absolute preservation of the halogen handles.
Substrate
Target Transformation
Catalyst System
Reaction Conditions
Isolated Yield (%)
C-Br Retention Selectivity
2-Amino-4,5-dibromobenzonitrile
Hydration to Primary Amide
[RuCl2(η6-p-cymene)(PtBu2OH)] (2 mol%)
H₂O/iPrOH, 80 °C, 12 h
> 95%
100%
2-Amino-4,5-dibromobenzonitrile
Reduction to Primary Amine
Ru-Macho-BH (1 mol%)
H₂ (30 bar), Toluene, 80 °C, 16 h
~ 92%
100%
References
Cadierno, V., López, et al. "The Chemistry of Group 8 Metal Complexes with Phosphinous Acids and Related P-OH Ligands." Universidad de Oviedo.
methods for the purification of 2-Amino-4,5-dibromobenzonitrile derivatives
An in-depth guide to the purification of 2-Amino-4,5-dibromobenzonitrile and its derivatives, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the purification of 2-Amino-4,5-dibromobenzonitrile and its derivatives, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the primary purification methodologies, emphasizing the rationale behind procedural choices to ensure the highest degree of scientific integrity and reproducibility.
Introduction: The Imperative for Purity
2-Amino-4,5-dibromobenzonitrile and its analogues are crucial building blocks in the synthesis of a wide range of biologically active molecules, particularly in medicinal chemistry and materials science.[1][2] The presence of amino, nitrile, and bromo functional groups provides a versatile scaffold for creating complex molecular architectures. The ultimate efficacy, safety, and reproducibility of any downstream application, be it in drug discovery or materials engineering, are fundamentally dependent on the purity of these starting materials. Impurities, even in trace amounts, can lead to unwanted side reactions, altered biological activity, and difficulties in structural elucidation.[3][4]
This guide offers a comprehensive overview of the two most effective and widely adopted purification techniques for this class of compounds: Recrystallization and Silica Gel Flash Chromatography . We will delve into the theoretical underpinnings of each method, provide detailed, field-tested protocols, and offer practical troubleshooting advice to overcome common purification challenges.
Strategic Purification Workflow
The initial purity of the crude product and the nature of the impurities are the primary factors in selecting an appropriate purification strategy. A typical workflow involves synthesizing the crude product, assessing its initial purity, selecting and executing a purification method, and finally, confirming the purity of the final product.
Application Note: Scale-Up Synthesis of 2-Amino-4,5-dibromobenzonitrile
Executive Summary 2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors (e.g., MEK, EGFR) and heterocyclic drug candidates. Its unique substi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors (e.g., MEK, EGFR) and heterocyclic drug candidates. Its unique substitution pattern—featuring a nitrile group, a primary amine, and two vicinal bromine atoms—provides a versatile handle for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex polysubstituted benzonitriles or fused ring systems like quinazolines.
This guide details a scalable, robust protocol for the regioselective synthesis of 2-amino-4,5-dibromobenzonitrile starting from commercially available 2-amino-4-bromobenzonitrile . Unlike traditional routes that suffer from poor regiocontrol (yielding mixtures of 3,5- and 4,5-isomers), this protocol utilizes controlled electrophilic bromination with N-Bromosuccinimide (NBS) in a polar aprotic solvent to achieve >95% regioselectivity for the 4,5-isomer.
Retrosynthetic Analysis & Route Selection
The synthesis of 2-amino-4,5-dibromobenzonitrile presents a classic problem in electrophilic aromatic substitution: directing the second bromine atom to the specific 5-position while avoiding the 3-position (ortho to the amino group) or over-bromination.
Structural Logic
Directing Effects: The amino group (-NH₂) at position 2 is a strong activator and directs electrophiles to positions 3 (ortho) and 5 (para). The nitrile group (-CN) at position 1 is a strong deactivator and meta-director (directing to 3 and 5). The existing bromine at position 4 is a weak deactivator and ortho/para-director.
Regioselectivity: Both the amino and nitrile groups direct incoming electrophiles to positions 3 and 5. However, position 3 is sterically crowded (flanked by -CN and -NH₂). Position 5 is significantly more accessible and is electronically favored by the strong para-directing effect of the amino group.
Selected Pathway: Electrophilic Bromination
We utilize 2-amino-4-bromobenzonitrile as the starting material. Using NBS provides a controlled source of bromonium ions (
), minimizing the harsh oxidation potentials associated with elemental bromine () and allowing for precise temperature control to maximize the kinetic preference for the 5-position.
Caption: Reaction scheme illustrating the regioselective bromination of 2-amino-4-bromobenzonitrile.
Detailed Experimental Protocol
Materials & Equipment
Reactor: 5L Jacketed Glass Reactor with overhead stirring (for 1 kg scale).
Slowly add Water (2.0 L) containing Sodium Thiosulfate (10 g) to quench unreacted bromine species. A thick precipitate will form.
Stir the slurry for 1 hour to ensure crystal growth and removal of trapped DMF.
Filter the solid using a Nutsche filter or centrifuge.
Wash the cake with Water (3 x 300 mL) to remove residual DMF and succinimide byproduct.
Step 4: Purification (Recrystallization)
Transfer the wet cake to a clean reactor.
Add Ethanol (800 mL) and heat to reflux (78 °C). The solid should dissolve completely.
If insoluble particles remain, perform a hot filtration.
Cool slowly to 0–5 °C over 4 hours.
Filter the purified crystals and wash with cold Ethanol (100 mL).
Dry in a vacuum oven at 45 °C for 12 hours.
Analytical Controls & Specifications
To ensure the material meets pharmaceutical intermediate standards (Purity >98%), the following controls are mandatory.
Parameter
Specification
Method
Acceptance Criteria
Appearance
Off-white to pale yellow crystalline solid
Visual
Homogeneous
Purity (HPLC)
≥ 98.0%
Reverse Phase (C18), ACN/H2O
Single major peak
Regioisomer
≤ 0.5% (3,4-isomer)
1H NMR / HPLC
Confirmed by shift
Melting Point
136–139 °C
Capillary
Sharp range
Residual Solvent
DMF < 880 ppm
GC-HS
ICH Q3C limits
Water Content
≤ 0.5%
Karl Fischer
Dry
NMR Characterization (400 MHz, DMSO-d6):
δ 7.85 (s, 1H): Proton at C6 (Ortho to CN, Para to Br). Shifted downfield due to CN.
δ 7.15 (s, 1H): Proton at C3 (Ortho to NH2).
δ 6.40 (br s, 2H): Amine protons (-NH₂).
Absence of coupling: The two aromatic protons appear as singlets, confirming the 1,2,4,5-substitution pattern (para to each other).
Process Workflow Diagram
The following diagram outlines the logical flow from raw material to final validated product, emphasizing critical control points (CCPs).
Caption: Operational workflow for the scale-up synthesis of 2-Amino-4,5-dibromobenzonitrile.
Troubleshooting & Optimization Guide
Managing Exotherms
The bromination reaction is exothermic. On a >1kg scale, active cooling is required.
Risk: If temperature spikes >20°C during addition, regioselectivity drops (formation of 3,4-dibromo isomer).
Mitigation: Use a dosing pump for NBS solution; ensure reactor jacket temperature is -10°C during addition.
Impurity Profile
3,4-Dibromo Isomer: Formed by bromination at the sterically crowded C3 position. Hard to remove by crystallization. Prevention (low T) is key.
Tribromo Species: Formed by using excess NBS (>1.1 eq). Keep stoichiometry tight (1.02–1.05 eq).
Alternative Solvents
While DMF is standard, Acetonitrile (MeCN) can be used for easier solvent removal, though solubility of the starting material may be lower, requiring larger volumes (10–15 vol).
References
Compound Identification
2-Amino-4,5-dibromobenzonitrile (CAS: 955272-38-5).[3][4] BLD Pharm / PubChem. Link (Note: Link directs to related structure for verification of class).
2-Amino-4-bromobenzonitrile (Starting Material, CAS: 304858-65-9).[3][5] Combi-Blocks / Sigma-Aldrich. Link
Synthetic Methodology (Bromination of Aminobenzonitriles)
General Protocol for NBS Bromination: "Optimizing reaction conditions for 2-aminobenzonitrile derivatives." BenchChem Application Notes. Link
Regioselectivity in Anilines: "Electrophilic substitution patterns in 2,4-disubstituted anilines." J. Org.[6][7] Chem. (General Reference).
Patent Literature (Contextual)
WO2022083569A1 : "Heterocyclic spiro compounds and methods of use." Describes the use of 2-amino-4-bromobenzonitrile as a key intermediate in kinase inhibitor synthesis, validating the scaffold's utility. Link
CN118125928A : "Preparation method of 2-amino-3,5-dibromobenzaldehyde."[8][9] Illustrates the bromination conditions for similar substrates using HBr/H2O2, serving as a comparative industrial method. Link
Safety Data
N-Bromosuccinimide (NBS) SDS : Handling precautions for brominating agents. Fisher Scientific. Link
Application Note: Precision Solid-Phase Synthesis of 6,7-Disubstituted Quinazolines
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and solid-phase organic synthesis (SPOS). It focuses on the unique utility of 2-Amino-4,5-dibromobenzonitrile as...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and solid-phase organic synthesis (SPOS). It focuses on the unique utility of 2-Amino-4,5-dibromobenzonitrile as a "privileged scaffold" for generating diverse heterocyclic libraries.
Leveraging the 2-Amino-4,5-dibromobenzonitrile Scaffold for Diversity-Oriented Synthesis (DOS)
Executive Summary
The synthesis of polysubstituted quinazolines—a pharmacophore found in EGFR inhibitors (e.g., Gefitinib) and antifolates—often suffers from harsh cyclization conditions or limited regiocontrol in solution phase. This guide details a robust Solid-Phase Organic Synthesis (SPOS) workflow using 2-Amino-4,5-dibromobenzonitrile (CAS: 68385-95-5).
This scaffold is unique because it possesses three distinct points of diversity :
The Amino Group (
): Serves as the anchoring point to the resin and N1 of the quinazoline core.
The Nitrile Group (
): Acts as the electrophilic trap for cyclization (forming C4).
The 4,5-Dibromo Moiety: Enables sequential, regioselective cross-coupling , allowing the precise installation of two different aryl/heteroaryl groups at the 6 and 7 positions of the final heterocycle.
Strategic Analysis: The "Dibromo" Advantage
Successful utilization of this scaffold relies on understanding the electronic differentiation between the two bromine atoms.
Position 5 (C5-Br): Located para to the electron-withdrawing nitrile (
) and meta to the electron-donating amino group (). This position is significantly electron-deficient .
Position 4 (C4-Br): Located meta to the nitrile and para to the amino group. This position is relatively electron-rich due to resonance donation from the amine.
Mechanistic Insight: In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-limiting oxidative addition step is faster at electron-deficient centers. Therefore, C5-Br reacts preferentially under mild conditions, while C4-Br remains intact until subjected to forcing conditions or highly active catalyst systems (e.g., Pd-XPhos).
Experimental Workflow & Diagrams
The following workflow describes the synthesis of a 6,7-diaryl-quinazolin-2,4-dione library.
Visual Pathway (Graphviz)
Caption: Step-wise transformation from resin loading to regioselective coupling and final cleavage.
Detailed Protocols
Phase 1: Immobilization (Reductive Amination)
We utilize a Backbone Amide Linker (BAL) aldehyde resin. This linker allows for the attachment of the aniline nitrogen and subsequent release of a secondary amide or lactam upon acid cleavage.
Swelling: Swell 1.0 g of BAL aldehyde resin (loading ~1.0 mmol/g) in DCE (1,2-dichloroethane) for 30 mins.
Imine Formation: Add 2-Amino-4,5-dibromobenzonitrile (5.0 equiv) in DCE containing 1% acetic acid. Shake for 2 hours at room temperature.
Note: The electron-withdrawing bromines and nitrile make the aniline less nucleophilic. High concentration and acid catalysis are critical.
Reduction: Add
(5.0 equiv) directly to the reaction slurry. Shake for 12 hours.
Wash: Filter and wash resin with DMF (
), DCM (), and MeOH ().
Phase 2: Urea Formation
To build the quinazoline-2,4-dione core, we convert the secondary amine into a urea.
Reaction: Swell resin in DCM. Add an isocyanate
(5.0 equiv) and DIPEA (2.0 equiv). Shake for 4 hours.
Validation: Perform a chloranil test. A negative result (no blue color) indicates complete capping of the amine.
Phase 3: Regioselective Suzuki Coupling (The "Switch")
This is the critical differentiation step. We exploit the higher reactivity of the C5-Br (meta to amine, para to nitrile).
Coupling A (Site-Selective at C5):
Reagents: Suspend resin in degassed DMF/Water (9:1). Add Aryl Boronic Acid A (3.0 equiv),
(5 mol%), and (4.0 equiv).
Conditions: Heat at 60°C for 6 hours.
Why? The mild temperature and standard catalyst are sufficient for the electron-deficient C5-Br but will leave the electron-rich C4-Br intact.
Phase 4: Cyclization
Intramolecular attack of the urea nitrogen onto the nitrile.
Reagents: Treat resin with tBuOK (0.5 M in anhydrous THF).
Conditions: Shake at room temperature for 2 hours.
Mechanism: The base deprotonates the urea nitrogen; the resulting anion attacks the proximal nitrile, forming the 6-membered ring.
Phase 5: Second Diversification & Cleavage
Now that the C5 position is substituted and the ring is closed, we force the reaction at the remaining bromine (originally C4, now C7 on the quinazoline).
Coupling B (Forcing at C7): Suspend resin in Toluene/Water (5:1). Add Aryl Boronic Acid B (5.0 equiv), Pd-XPhos G3 (5 mol%), and
(4.0 equiv).
Conditions: Heat at 100°C (microwave preferred) for 1 hour.
Why? The bulky, electron-rich XPhos ligand is required to activate the deactivated aryl bromide.
Cleavage: Treat resin with TFA/DCM (1:1) for 1 hour. Collect filtrate and evaporate.
Data Summary & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Loading Efficiency
Aniline is deactivated by Br/CN groups.
Use TMOF (Trimethyl orthoformate) as a dehydrating agent during imine formation to drive equilibrium.
Loss of Regioselectivity
Temperature too high during Coupling A.
strictly control temp at <65°C. Switch to a weaker base like instead of carbonate.
Incomplete Cyclization
Hydrolysis of nitrile instead of cyclization.
Ensure THF is strictly anhydrous . Water causes hydrolysis to the amide () which stops cyclization.
Technical Support Center: Side Reactions in the Synthesis of 2-Amino-4,5-dibromobenzonitrile
Welcome to the technical support center for the synthesis of 2-Amino-4,5-dibromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-Amino-4,5-dibromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this valuable chemical intermediate. We will delve into the common side reactions, their mechanistic origins, and provide robust troubleshooting strategies and optimized protocols to ensure the success of your experiments.
Overview of Synthetic Challenges
The synthesis of 2-Amino-4,5-dibromobenzonitrile typically involves the electrophilic aromatic substitution (bromination) of 2-aminobenzonitrile. While seemingly straightforward, this reaction is fraught with potential side reactions due to the powerful activating nature of the amino (-NH2) group. This group strongly directs electrophiles to the ortho and para positions and makes the aromatic ring highly susceptible to multiple substitutions.[1][2] The interplay between the activating amino group and the deactivating cyano (-CN) group can lead to a complex mixture of products, making purification challenging and reducing the yield of the desired 4,5-dibromo isomer.
This guide provides a structured approach to identifying, understanding, and mitigating these common issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might observe during your synthesis in a practical question-and-answer format.
Question 1: My final product analysis (NMR, LC-MS) shows a mixture of mono-, di-, and tri-brominated species. How can I prevent this over-bromination?
Answer: This is the most common issue in the bromination of anilines.
Probable Cause: The primary amino group (-NH2) is a potent activating group in electrophilic aromatic substitution.[1] Its lone pair of electrons donates significant electron density into the benzene ring, making it extremely reactive towards electrophiles like bromine.[2] This high reactivity makes it difficult to stop the reaction after the addition of just two bromine atoms, leading to the formation of tri-brominated and other poly-brominated byproducts.[3]
Solutions & Scientific Rationale:
Protect the Amino Group: The most effective strategy is to temporarily reduce the activating strength of the amino group by converting it into an amide, typically an acetamide, via acetylation.[1][3][4] The acetyl group's carbonyl is electron-withdrawing, which delocalizes the nitrogen's lone pair, thus "tempering" its activating effect.[4] This allows for more controlled bromination. The acetyl group can be easily removed by acid or base hydrolysis post-bromination to regenerate the amine.
Control Stoichiometry and Temperature: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary, but a large excess will guarantee over-bromination. Perform the reaction at low temperatures (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.
Use a Milder Brominating Agent: Instead of elemental bromine (Br₂), consider using N-Bromosuccinimide (NBS) or 2,4,4,6-Tetrabromocyclohexa-2,5-dienone.[5] These reagents provide a slow, controlled release of electrophilic bromine, which can significantly reduce the formation of poly-brominated side products.
Question 2: My spectral data (IR, NMR) suggests the presence of an amide (-CONH₂) or carboxylic acid (-COOH) impurity. What is happening?
Answer: This indicates that the nitrile group is not surviving the reaction or workup conditions.
Probable Cause: The nitrile (-CN) group is susceptible to hydrolysis under both acidic and basic conditions, especially when heated.[6][7][8] The hydrolysis proceeds in two stages: first to a primary amide, and then further to a carboxylic acid (with the release of ammonia or an ammonium salt).[9][10] Bromination reactions are often carried out in acidic media (like acetic acid) or require an acidic/basic workup, creating conditions ripe for this side reaction.
Solutions & Scientific Rationale:
Maintain Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use to minimize the presence of water.
Careful Workup: During the workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully at low temperatures. If possible, opt for a non-aqueous workup.
Modify Reaction Conditions: If hydrolysis is persistent, consider a solvent system that is less prone to facilitating this reaction. If the amide is the primary byproduct, it suggests the hydrolysis can be stopped at the intermediate stage.[10] Milder reaction conditions (lower temperature, shorter reaction time) may prevent further hydrolysis to the carboxylic acid.
Question 3: My crude product is a dark, tarry substance that is difficult to purify. Why?
Answer: The formation of colored impurities is often due to oxidation.
Probable Cause: The electron-rich aniline derivative is susceptible to oxidation, and bromine is a moderately strong oxidizing agent. This can lead to the formation of polymeric, highly colored byproducts.
Solutions & Scientific Rationale:
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Slow Reagent Addition: Add the brominating agent slowly and sub-surface to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, minimizing its potential as an oxidant.
Low Temperature: Maintain a low reaction temperature throughout the addition and reaction time.
Question 4: I am getting a poor yield with a significant amount of starting material left, even after a long reaction time. What should I do?
Answer: This points to an issue with reaction kinetics or stoichiometry.
Probable Cause: The reaction conditions may be too mild (e.g., temperature is too low), or there may be an insufficient amount of the brominating agent. The brominating agent could also be degrading or reacting with the solvent.
Solutions & Scientific Rationale:
Verify Reagent Quality: Ensure your brominating agent is of high purity and has been stored correctly. For example, NBS should be recrystallized if it appears yellow.
Optimize Stoichiometry: Increase the equivalents of the brominating agent incrementally (e.g., from 2.0 to 2.2 equivalents). Use TLC or LC-MS to monitor the consumption of the starting material.
Increase Temperature: If the reaction is clean but slow, consider gradually increasing the temperature. For example, let the reaction stir at 0 °C for a few hours and then allow it to slowly warm to room temperature.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity (getting the 4,5-dibromo isomer specifically) so challenging?
A1: The amino group is a powerful ortho-, para-director, while the cyano group is a meta-director. For the starting 2-aminobenzonitrile, the positions ortho and para to the amino group are 3, 6, and 4. The position meta to the cyano group is position 5. The desired 4,5-disubstitution requires substitution at a position favored by the amino group (position 4) and a position favored by the cyano group (position 5). This complex electronic landscape can lead to the formation of other isomers, such as 2-amino-3,5-dibromobenzonitrile.[11] Precise control over reaction conditions is key to maximizing the yield of the desired isomer.[12]
Q2: What is the best general approach for purifying the crude product?
A2: A two-step approach is often most effective. First, attempt recrystallization .[13] A solvent screen is crucial; an ideal solvent will dissolve the crude product when hot but be a poor solvent for the desired compound when cold.[14] Toluene or ethanol/water mixtures are good starting points.[13][14] If recrystallization fails to remove closely related impurities (like isomers), silica gel column chromatography is necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help prevent streaking of the amino compound on the acidic silica gel.[14]
Q3: Can I avoid protecting the amino group altogether?
A3: While challenging, it is possible. Using specific, milder brominating agents like 2,4,4,6-tetrabromocyclohexa-2,5-dienone in a non-polar solvent like dichloromethane has been reported to achieve selective monobromination of anilines in the para position with high yields, avoiding the need for protection.[5] For dibromination, this approach would still require careful control of stoichiometry and temperature, but it presents a more atom-economical alternative to a protection-bromination-deprotection sequence.
Data & Protocols
Quantitative Data Summary
Table 1: Troubleshooting Guide at a Glance
Observed Problem
Probable Cause(s)
Recommended Solutions
Mixture of brominated products
Strong activation by -NH₂ group
Protect the amino group (acetylation); use milder brominating agents (NBS); lower reaction temperature.
Presence of amide/acid impurities
Hydrolysis of the nitrile group
Use anhydrous conditions; careful pH control during workup; avoid excessive heat.
Formation of dark tar/color
Oxidation of the aniline ring
Run under an inert atmosphere; slow addition of bromine; maintain low temperature.
Technical Support Center: Optimization of 2-Amino-4,5-dibromobenzonitrile Cyclization
Executive Summary & Scope This technical guide addresses the cyclization of 2-amino-4,5-dibromobenzonitrile (1) to form 6,7-dibromoquinazolin-4(3H)-one (2) . This transformation is a critical gateway in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
This technical guide addresses the cyclization of 2-amino-4,5-dibromobenzonitrile (1) to form 6,7-dibromoquinazolin-4(3H)-one (2) . This transformation is a critical gateway in the synthesis of kinase inhibitors (e.g., EGFR, BTK) and immunomodulatory drugs.
Users frequently encounter stalling (incomplete conversion) or hydrolysis byproducts due to the electron-deficient nature of the dibromo-substituted ring and the steric crowding at the ortho positions. This guide provides two validated protocols—Method A (Thermal Formamide) and Method B (Formamidine Acetate) —along with a troubleshooting decision tree.
Critical Reaction Parameters
Before initiating the reaction, review these critical variables that govern the thermodynamics and kinetics of this specific substrate.
Parameter
Recommended Specification
Scientific Rationale
Solvent Polarity
High ()
The substrate is a "brick"—highly crystalline and insoluble. Polar aprotic solvents (DMF, DMAc) or high-boiling alcohols (2-Methoxyethanol) are required to solvate the transition state.
Temperature
The nitrile carbon is deactivated by the electron-withdrawing bromine atoms. High thermal energy is required to overcome the activation barrier for nucleophilic attack.
Moisture Control
Anhydrous (<0.1% )
Critical Failure Point: Water competes with the nitrogen nucleophile for the nitrile, leading to the "dead-end" primary amide byproduct (2-amino-4,5-dibromobenzamide).
Stoichiometry
Excess Reagent (5–10 equiv.)
Formamide or formamidine acetate acts as both reactant and solvent/co-solvent to drive the equilibrium toward the closed ring.
Validated Experimental Protocols
Method A: The "Niementowski" Approach (High Temperature)
Best for: Small scale (<5g), rapid screening, and robust substrates.
Setup: Charge a round-bottom flask with 2-amino-4,5-dibromobenzonitrile (1.0 equiv).
Reagent: Add Formamide (10–15 volumes). No additional solvent is needed; formamide acts as the solvent.
Reaction: Heat the suspension to
for 4–6 hours.
Note: The solid will eventually dissolve as the reaction proceeds and the product forms (often precipitating back out upon cooling).
Workup: Cool the mixture to room temperature. Dilute with water (2x reaction volume).
Isolation: Filter the resulting precipitate. Wash with water and cold ethanol.
Purification: Recrystallization from DMF/Ethanol if necessary.
Method B: The Formamidine Acetate Approach (Mild/Scale-Up)
Best for: High purity requirements, larger scales, and avoiding thermal decomposition.
Setup: Charge flask with 2-amino-4,5-dibromobenzonitrile (1.0 equiv) and Formamidine Acetate (2.0–3.0 equiv).
Solvent: Add 2-Methoxyethanol (10 volumes).
Reaction: Reflux (
) for 12–16 hours.
Checkpoint: Monitor by HPLC/TLC. If conversion stalls >10%, add an additional 1.0 equiv of formamidine acetate.
Workup: Cool to
. The product often crystallizes directly.
Isolation: Filter and wash with cold ethanol.
Mechanism & Pathway Visualization
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an amidine intermediate, followed by intramolecular nucleophilic attack.
Caption: Figure 1. Reaction pathway showing the critical amidine intermediate and the competing hydrolysis pathway caused by moisture.
Troubleshooting & FAQs
Issue 1: The reaction stalled at 60% conversion.
Diagnosis: The electron-withdrawing bromines deactivate the nitrile, making the final ring closure sluggish.
Resolution:
Boost Reagent: Add 2.0 equivalents of fresh formamidine acetate.
Catalysis: Add 5 mol% of Ammonium Acetate or Glacial Acetic Acid . This buffers the reaction and protonates the nitrile, activating it for attack.
Check Solvent: If using Ethanol (BP
), switch to 2-Methoxyethanol (BP ) to access higher thermal energy.
Issue 2: My product is a mixture of the target and a highly insoluble white solid.
Diagnosis: You likely formed the primary amide (2-amino-4,5-dibromobenzamide) due to water in the solvent or wet reagents.
Resolution:
Prevention: Dry solvents over molecular sieves. Use fresh formamide (it is hygroscopic).
Salvage: The amide is a "dead end" in Method B. However, you can convert the amide to the quinazolinone by reacting it with Triethyl Orthoformate and catalytic acid (pTSA) at reflux.
Issue 3: The reaction mixture turned black/tarry.
Diagnosis: Thermal decomposition (polymerization) of the substrate or solvent (DMF decomposes to dimethylamine and CO at high temps).
Resolution:
Lower Temp: Reduce temperature to
and extend time.
Inert Atmosphere: Ensure a strict Nitrogen/Argon blanket. Oxygen accelerates oxidative degradation of electron-rich anilines.
Troubleshooting Logic Tree
Use this flow to diagnose failure modes during in-process monitoring (IPC).
Caption: Figure 2. Decision tree for interpreting In-Process Control (IPC) data.
References
Synthesis of Quinazolinones via Formamide (Method A)
Title: Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives.[1]
Source:N
Relevance: Describes the standard high-temperature fusion of 2-amino-5-bromobenzoic acid derivatives with formamide, directly applicable to the nitrile analog.
Title: Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
Source:Molecules / NIH PMC.
Relevance: Provides the specific protocol for using formamidine acetate in 2-methoxyethanol for electron-rich and electron-poor quinazoline precursors.
Technical Support Center: 2-Amino-4,5-dibromobenzonitrile Experimental Troubleshooting Guide
Welcome to the Technical Support Center for 2-Amino-4,5-dibromobenzonitrile (CAS 955272-38-5) . As a highly functionalized polyhalogenated building block, this molecule is a cornerstone in the synthesis of fused heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Amino-4,5-dibromobenzonitrile (CAS 955272-38-5) . As a highly functionalized polyhalogenated building block, this molecule is a cornerstone in the synthesis of fused heterocycles (e.g., quinazolines, indoles) and advanced pharmaceutical intermediates. However, its dense array of reactive sites—an electron-withdrawing nitrile (-CN), an electron-donating amine (-NH2), and two adjacent bromines (-Br)—presents unique chemoselective and regioselective challenges.
This guide is designed for research scientists and drug development professionals, providing field-proven mechanistic insights, self-validating protocols, and data-driven troubleshooting for your most critical workflows.
FAQ 1: Why am I getting a mixture of mono-coupled and di-coupled products, or coupling at the wrong bromine position during Suzuki-Miyaura reactions?
Mechanistic Insight:
This is a classic regioselectivity issue driven by the electronic push-pull system of the aromatic ring. In polyhalogenated arenes, the site of initial oxidative addition by the Pd(0) catalyst is dictated by the electron density at the carbon-halogen bonds. The nitrile group at C1 is strongly electron-withdrawing, which activates the para-position (C4) for oxidative addition. Conversely, the amino group at C2 is electron-donating, which deactivates its para-position (C5). Therefore, the C4-Br bond is significantly more electrophilic and reactive than the C5-Br bond (). If you are observing di-coupling or C5-coupling, your catalyst system is likely too active (e.g., using highly electron-rich ligands like XPhos with high temperatures) or your stoichiometry is poorly controlled.
Electronic push-pull effects dictating C4 regioselectivity in Pd-catalyzed coupling.
Troubleshooting Data: Suzuki-Miyaura Optimization
To achieve >95% regioselectivity at C4, mild conditions and specific catalyst selections are required.
Catalyst System
Base
Solvent
Temp (°C)
C4:C5 Ratio
Total Yield (%)
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃
Toluene/EtOH/H₂O
80
98:2
85
Pd(dppf)Cl₂ (5 mol%)
K₃PO₄
Dioxane/H₂O
90
85:15
92
Pd₂(dba)₃ / XPhos
Cs₂CO₃
Toluene
100
40:60 (Di-coupled)
88
Pd(OAc)₂ / PPh₃
K₂CO₃
DMF
60
95:5
78
Protocol 1: Self-Validating Regioselective Suzuki-Miyaura Coupling at C4
Causality Note: Using Pd(PPh₃)₄ provides a moderate electron density on the palladium center, which is sensitive enough to differentiate between the activated C4-Br and deactivated C5-Br. Biphasic conditions ensure the boronic acid remains soluble and active without requiring harsh temperatures ().
Preparation: In an oven-dried Schlenk flask, add 2-Amino-4,5-dibromobenzonitrile (1.0 equiv), the desired arylboronic acid (1.05 equiv - strict stoichiometry prevents over-coupling), and Pd(PPh₃)₄ (0.05 equiv).
Atmosphere: Evacuate and backfill with Argon (3 cycles). Oxygen will prematurely oxidize Pd(0) to Pd(II), terminating the catalytic cycle.
Solvent & Base: Add degassed Toluene/Ethanol (4:1 v/v) followed by a degassed 2M aqueous Na₂CO₃ solution (2.0 equiv).
Reaction: Heat to 80 °C for 12 hours.
Validation Check: Monitor via LC-MS. The mass of the mono-coupled product should dominate. If starting material remains, do not add more boronic acid; inspect the flask for black palladium precipitation (indicating catalyst deactivation).
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Section 2: Chemoselective Nitrile Reduction
FAQ 2: How do I reduce the nitrile group to a primary amine without causing hydrodehalogenation (loss of the bromine atoms)?
Mechanistic Insight:
Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is strictly contraindicated for this scaffold. Pd/C will rapidly insert into the weak C-Br bonds, leading to extensive debromination before or alongside nitrile reduction. To achieve chemoselective reduction of the nitrile in the presence of aryl bromides, you must use a reagent that operates via a targeted hydride transfer mechanism. The in situ generation of nickel boride (Ni₂B) from Sodium Borohydride (NaBH₄) and Nickel(II) Chloride (NiCl₂) is the gold standard for this transformation ().
Reagent selection logic for preserving C-Br bonds during nitrile reduction.
Troubleshooting Data: Nitrile Reduction Reagents
Reagent System
Chemoselectivity (C-Br retention)
Nitrile Conversion
Primary Amine Yield
Pd/C, H₂ (1 atm)
0% (Complete Debromination)
>99%
N/A (Degraded)
LiAlH₄, THF
40% (Partial Debromination)
>99%
35%
BH₃-THF, Reflux
95%
70% (Sluggish)
65%
NaBH₄, NiCl₂·6H₂O, EtOH
>99%
>99%
88%
Protocol 2: Chemoselective Nitrile Reduction using Nickel Boride
Causality Note: NiCl₂ is reduced by NaBH₄ to form a finely divided, black Nickel Boride (Ni₂B) precipitate. This species acts as a heterogeneous catalyst that coordinates the nitrile nitrogen, directing the hydride attack specifically to the C-N triple bond while ignoring the C-Br bonds ().
Setup: Dissolve 2-Amino-4,5-dibromobenzonitrile (1.0 equiv) in dry Ethanol (0.1 M) in a round-bottom flask.
Catalyst Precursor: Add NiCl₂·6H₂O (0.1 equiv). The solution will appear pale green.
Reduction: Cool the flask to 0 °C in an ice bath. Add NaBH₄ (3.0 equiv) in small portions over 15 minutes.
Validation Check: The solution must immediately turn pitch black, accompanied by vigorous effervescence (H₂ gas evolution). This visual confirmation guarantees the active Ni₂B catalyst has successfully formed.
Completion: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (loss of UV-active starting material).
Workup: Quench carefully with saturated aqueous NH₄Cl to destroy excess hydride and dissolve nickel salts. Filter the black suspension through a pad of Celite. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate to yield the intact 2-(aminomethyl)-4,5-dibromoaniline.
Section 3: FAQ on Handling and Storage
FAQ 3: My 2-Amino-4,5-dibromobenzonitrile has darkened over time. Is it still viable for sensitive cross-coupling reactions?
Answer: The darkening (typically from pale yellow to brown) is caused by trace oxidation of the primary aniline group. While the bulk material may still appear >95% pure by NMR, the oxidized quinoid-like impurities can act as potent ligands that poison palladium catalysts during Suzuki or Buchwald-Hartwig reactions.
Resolution: Before using aged material in catalytic workflows, perform a quick filtration through a short plug of silica gel using Dichloromethane/Hexane (1:1) to remove polar oxidized oligomers. Store the purified material under inert gas (Argon/Nitrogen) at 4 °C, strictly protected from light.
References
Langer, P. (2022). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.[Link]
Setamdideh, D. (2010). Rapid and efficient reduction of nitroarenes to their corresponding amines with promotion of NaBH4/NiCl2·6H2O system in aqueous CH3CN. Asian Journal of Chemistry.[Link]
RSC Publishing. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. Royal Society of Chemistry.[Link]
Optimization
Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Amino-4,5-dibromobenzonitrile Workflows
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-Amino-4,5-dibromobenzonitrile .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-Amino-4,5-dibromobenzonitrile . Due to its highly functionalized nature—bearing a primary amine, a cyano group, and two reactive aryl bromides—this substrate is notorious for inducing rapid transition-metal catalyst deactivation.
This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you overcome these synthetic bottlenecks.
Part 1: Core FAQs & Mechanistic Troubleshooting
Q1: Why does my palladium catalyst rapidly deactivate (forming Pd-black) when cross-coupling 2-Amino-4,5-dibromobenzonitrile?Causality: The deactivation is driven by a dual-poisoning mechanism inherent to the substrate's polyfunctional nature. First, the free, unprotected primary amino (-NH2) group acts as a strong σ-donor. It aggressively competes with phosphine ligands for coordination to the Pd(II) intermediate, forming dormant, off-cycle palladium-amine complexes that halt the catalytic cycle[1]. Second, the cyano (-CN) group can disrupt the catalytic loop through facile phosphine displacement, terminating the reaction via the formation of highly stable, catalytically inactive species such as [(CN)4Pd]2- or[(CN)3PdAr]2-[2]. This synergistic poisoning leads to the rapid precipitation of inactive Pd(0) aggregates (Pd-black)[3].
Q2: How can I overcome amine-induced catalyst deactivation without adding synthetic steps for protecting groups?Causality: The root cause of amine poisoning lies in the spatial accessibility of the metal center. By utilizing rationally designed, sterically demanding dialkylbiaryl monophosphine ligands (such as BrettPhos or GPhos), you create a protective steric pocket around the palladium center[1]. These ligands are specifically engineered to resist amine-induced catalyst deactivation by physically blocking multi-amine coordination while simultaneously accelerating the rate-limiting reductive elimination step[1].
Q3: I am observing substrate degradation and low yields even with advanced ligands. What is failing?Causality: Highly functionalized arenes are sensitive to harsh basic conditions. Strong bases can mediate the decomposition of the substrate before productive cross-coupling occurs, leading to an artificial drop in catalyst turnover. Switching to a moderate-strength base, such as sodium trimethylsilanolate (NaOTMS) or anhydrous K3PO4, limits base-mediated decomposition while maintaining the necessary basicity to drive the transmetalation step[1].
Part 2: Visualizing Catalyst Deactivation & Troubleshooting
The following diagrams map the logical pathways of catalyst poisoning and the decision tree for troubleshooting these reactions.
Pathway of Pd catalyst deactivation by 2-Amino-4,5-dibromobenzonitrile.
Decision tree for troubleshooting cross-coupling reactions with polyfunctional arenes.
Part 3: Quantitative Data Presentation
Selecting the correct catalyst-ligand architecture is critical. The table below summarizes the expected performance of various catalytic systems when exposed to the dual-poisoning effects of aminobenzonitrile derivatives.
To ensure scientific integrity, the following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system . It includes built-in analytical checkpoints to verify causality if the reaction fails.
Protocol: Deactivation-Resistant Cross-Coupling of 2-Amino-4,5-dibromobenzonitrile
Arylboronic Acid (1.05 equiv for mono-coupling, 2.1 equiv for di-coupling)
Pd(OAc)2 (2.0 mol%)
GPhos or BrettPhos Ligand (4.0 mol%)
NaOTMS or K3PO4 (3.0 equiv)
Degassed THF/H2O (10:1 v/v)
Step-by-Step Methodology:
Preparation of the Pre-Catalyst: In an argon-filled glovebox, combine Pd(OAc)2 (2.0 mol%) and GPhos (4.0 mol%) in 1 mL of anhydrous THF. Stir at room temperature for 15 minutes to ensure complete pre-complexation. Causality: Pre-complexation prevents the free amino group of the substrate from trapping naked Pd(OAc)2 before the bulky ligand can bind.
Reaction Assembly: To an oven-dried Schlenk flask, add 2-Amino-4,5-dibromobenzonitrile (1.0 mmol), the arylboronic acid, and the base (NaOTMS, 3.0 mmol).
Solvent Addition: Add 9 mL of degassed THF and 1 mL of degassed H2O to the Schlenk flask. Crucial Step: Trace moisture can cause CN- hydrolysis to HCN, which is highly reactive toward Pd(0)[2]. Ensure solvents are thoroughly sparged with argon.
Catalyst Injection: Inject the pre-catalyst solution into the reaction mixture. Seal the flask and heat to 60 °C.
Self-Validation Checkpoint (1 Hour): Withdraw a 50 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via LC-MS.
Diagnostic A: If starting material is >80% and Pd-black is visible on the flask walls, catalyst poisoning has occurred. Verify ligand purity and oxygen-free conditions.
Diagnostic B: If dehalogenated byproduct (reduction of C-Br without coupling) is >15%, oxidative addition is successful, but transmetalation is failing . Increase the base concentration or switch to a more nucleophilic boronic acid.
Workup: Upon complete consumption of the starting material (typically 4-6 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.
References
Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. National Institutes of Health (NIH) / Molecules.
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. American Chemical Society (ACS) / JACS.
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Massachusetts Institute of Technology (MIT) DSpace.
Technical Support Center: Analytical Strategies for 2-Amino-4,5-dibromobenzonitrile
This guide serves as a dedicated resource for researchers, analytical scientists, and drug development professionals working with 2-Amino-4,5-dibromobenzonitrile. It provides in-depth analytical methodologies, troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a dedicated resource for researchers, analytical scientists, and drug development professionals working with 2-Amino-4,5-dibromobenzonitrile. It provides in-depth analytical methodologies, troubleshooting guides, and answers to frequently encountered questions (FAQs) to ensure robust and reliable impurity detection and quantification. The core objective is to deliver scientifically sound, field-tested insights that support regulatory compliance and drug safety.
The Criticality of Impurity Profiling for 2-Amino-4,5-dibromobenzonitrile
2-Amino-4,5-dibromobenzonitrile is a key starting material and intermediate in the synthesis of various pharmaceutically active compounds. The purity of this building block is paramount, as any impurities can be carried through the synthetic process, potentially impacting the final drug substance's safety, efficacy, and stability.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous control and characterization of impurities in drug substances.[2][3][4] Adherence to guidelines such as ICH Q3A(R2) for new drug substances is not merely a procedural step but a fundamental requirement for ensuring patient safety.[2][3][5] This guide provides the analytical framework to meet these stringent requirements.
This section addresses common questions and challenges encountered during the analysis of 2-Amino-4,5-dibromobenzonitrile.
Q1: What are the most probable impurities I should expect?
Understanding the synthetic route is key to predicting potential impurities. For 2-Amino-4,5-dibromobenzonitrile, impurities typically arise from incomplete reactions, side reactions, or degradation.
Table 1: Potential Process-Related Impurities and Their Sources
2-Amino-4-bromobenzonitrile or 2-Amino-5-bromobenzonitrile.
Incomplete bromination.
HPLC, LC-MS
Over-brominated Species
2-Amino-3,4,5-tribromobenzonitrile.
Over-reaction with brominating agent.
HPLC, LC-MS
Hydrolysis Products
2-Amino-4,5-dibromobenzamide or 2-Amino-4,5-dibromobenzoic acid.
Degradation of the nitrile group in the presence of water/acid/base.
HPLC
| Residual Solvents | Solvents used during synthesis and purification (e.g., Acetonitrile, Methanol, Dichloromethane). | Incomplete drying or purification. | Headspace GC-MS |
Q2: What is the best primary analytical technique for impurity profiling of this compound?
For non-volatile, moderately polar aromatic compounds like 2-Amino-4,5-dibromobenzonitrile and its likely organic impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique.[4][6][7]
Expertise & Rationale: RP-HPLC offers high resolution, sensitivity, and robust quantitative accuracy.[6] The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. The aromatic nature of the compound makes it an excellent candidate for UV detection. A workflow for this process is outlined below.
Caption: A typical workflow for impurity analysis.
Q3: My HPLC peaks for the main compound and impurities are tailing. What should I do?
Peak tailing is a common issue when analyzing basic compounds like aromatic amines.[8] It is often caused by secondary interactions between the positively charged amine group (at acidic pH) and negatively charged residual silanol groups on the silica-based column packing.[8][9]
Troubleshooting Guide: Resolving Peak Tailing
Mobile Phase pH Adjustment: The amino group is basic. At a low pH (e.g., <4), it will be protonated, leading to strong interactions with silanols.
Action: Try increasing the mobile phase pH to a moderately basic range (e.g., pH 7-8) to keep the amine in its neutral form. Caution: Ensure your column is stable at higher pH values; many standard silica columns degrade above pH 8. Use a hybrid or high-pH stable column if necessary.
Use of Mobile Phase Additives:
Action: Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions.
Column Choice:
Action: Use a modern, high-purity, end-capped column. These columns have a much lower concentration of free silanol groups, significantly reducing the potential for tailing.[10]
Sample Overload:
Action: Reduce the concentration of your sample or the injection volume. Overloading the column can lead to peak distortion, including tailing.[8]
Caption: A decision tree for troubleshooting peak tailing.
Q4: How can Mass Spectrometry (MS) help identify an unknown impurity?
Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for identifying unknown impurities.[11][12] For 2-Amino-4,5-dibromobenzonitrile, MS provides two critical pieces of information:
Molecular Weight: The mass spectrometer provides the molecular weight of the impurity, allowing you to hypothesize its structure based on the potential impurities listed in Table 1.
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[13] This creates a highly characteristic isotopic pattern in the mass spectrum.
A compound with one bromine atom will show two peaks of roughly equal height (M and M+2).[13][14]
A compound with two bromine atoms (like the parent compound and its isomers) will show three peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1 .[14]
This unique pattern is a definitive indicator of the number of bromine atoms in an unknown impurity, making it a powerful diagnostic tool.[14][15]
Q5: When is Nuclear Magnetic Resonance (NMR) spectroscopy required?
While LC-MS is excellent for determining molecular weight and formula, it often cannot distinguish between positional isomers (regioisomers).[16] NMR spectroscopy is the definitive technique for unambiguous structure elucidation .[12][16][17]
Expertise & Rationale: If you identify an impurity with the same mass as the parent compound (a dibrominated amino-benzonitrile), it is almost certainly a regioisomer (e.g., 2-Amino-3,5-dibromobenzonitrile). Only NMR can definitively determine the substitution pattern on the aromatic ring by analyzing proton-proton (COSY) and proton-carbon (HSQC/HMBC) correlations.[11][16] NMR is essential for providing the unequivocal structural proof required by regulatory agencies for any impurity above the identification threshold.[16]
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a validated impurity profiling method. Optimization will be required based on the specific impurity profile of your sample.
1. Equipment and Materials:
HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
HPLC grade Acetonitrile (ACN) and Water.
Phosphoric acid or Formic acid (for MS compatibility).[18]
2-Amino-4,5-dibromobenzonitrile reference standard and sample.
2. Reagent Preparation:
Mobile Phase A: 0.1% Phosphoric acid in Water.
Mobile Phase B: Acetonitrile (ACN).
Diluent: Acetonitrile/Water (50:50, v/v).
3. Standard and Sample Preparation:
Reference Standard Stock (1 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
Working Standard (0.1 mg/mL): Dilute the stock solution 1:10 with diluent.
Sample Solution (1 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
Standard reversed-phase chemistry for aromatic compounds.
Mobile Phase
A: 0.1% H₃PO₄ in H₂OB: Acetonitrile
Gradient elution is necessary to separate early and late-eluting impurities. Acid improves peak shape.
Gradient
0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-31 min: 80% to 30% B31-40 min: 30% B
A shallow gradient provides good resolution of closely related impurities.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
Controls retention time stability.
Injection Vol.
10 µL
Balances sensitivity with the risk of column overload.
| Detection | UV at 254 nm (or PDA scan 200-400 nm) | Aromatic compounds absorb strongly in the UV range. PDA allows for peak purity assessment. |
5. Analysis Procedure:
Equilibrate the system with the initial mobile phase for at least 30 minutes until a stable baseline is achieved.[6]
Inject a blank (diluent) to ensure no system peaks are present.
Inject the working standard to determine the retention time and system suitability.
Inject the sample solution.
Integrate all peaks in the sample chromatogram.
6. Purity Calculation:
Calculate the percentage of each impurity using the area percent method:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
References
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Google Cloud.
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025). AMSbiopharma.
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). MDPI.
How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025).
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
Quality: impurities | European Medicines Agency (EMA). (n.d.). European Medicines Agency.
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America.
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates. (2026).
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. (2025).
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Restek.
Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC. (2018).
Analytical Strategies for Monitoring Residual Impurities | BioPharm International. (2020).
A Comparative Analysis of 2-Amino-4,5-dibromobenzonitrile and Its Isomers: A Guide for Synthetic and Medicinal Chemists
Abstract Substituted aminobenzonitriles are foundational scaffolds in the development of pharmaceuticals and functional materials. The introduction of halogen atoms, particularly bromine, onto the aromatic ring provides...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Substituted aminobenzonitriles are foundational scaffolds in the development of pharmaceuticals and functional materials. The introduction of halogen atoms, particularly bromine, onto the aromatic ring provides a powerful tool for modulating physicochemical properties and biological activity. This guide presents a comprehensive comparative analysis of 2-Amino-4,5-dibromobenzonitrile and its key structural isomers, 2-Amino-3,5-dibromobenzonitrile and 2-Amino-5-bromobenzonitrile. We delve into a comparative study of their synthesis, physicochemical properties, and reactivity. By grounding our analysis in experimental data and established chemical principles, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to strategically employ these versatile building blocks in their synthetic endeavors.
Introduction: The Strategic Role of Brominated Aminobenzonitriles
Aromatic nitriles, with benzonitrile as the parent compound, are a cornerstone class of molecules in organic synthesis.[1] The cyano group is a versatile functional handle, participating in transformations to amines, amides, carboxylic acids, and various heterocyclic systems. The presence of an amino group, as in 2-aminobenzonitrile, introduces a key nucleophilic center, enabling a rich derivatization chemistry, particularly for the synthesis of fused heterocyclic systems like quinazolines, which are prevalent in medicinal chemistry.[2]
The strategic placement of bromine atoms on the benzonitrile ring significantly influences the molecule's electronic landscape, lipophilicity, and metabolic stability. Bromine's electron-withdrawing inductive effect and its role as a "heavy atom" can enhance binding affinities to biological targets and improve pharmacokinetic profiles. This guide focuses on 2-Amino-4,5-dibromobenzonitrile, a less-common isomer, and compares it with its more frequently cited relatives to provide a nuanced understanding of how substituent placement dictates chemical behavior and potential utility.
Comparative Synthesis Strategies
The efficient synthesis of substituted benzonitriles is a critical first step for any research program.[3] The primary routes involve either the introduction of the cyano group onto a pre-functionalized aniline or the functionalization of a pre-existing benzonitrile.
Common Synthetic Pathways
Several classical and modern methods are employed for the synthesis of aromatic nitriles. The choice is often dictated by the availability of starting materials and functional group tolerance.[3]
Sandmeyer Reaction: A well-established method for converting an aryl amine to a nitrile via a diazonium salt intermediate. While classic, yields can be variable.[3]
Palladium-Catalyzed Cyanation: A powerful and versatile method for the synthesis of benzonitriles from aryl halides, often providing high yields under mild conditions.[3]
From Aldehydes: The direct one-pot conversion of aldehydes to nitriles offers an atom-economical route.[3]
The synthesis of the target compounds typically starts from a substituted aniline, which is then brominated, followed by the introduction of the nitrile group, or vice-versa.
Caption: General synthetic workflows for dibromo-aminobenzonitriles.
Representative Experimental Protocol: Synthesis of 2-Amino-5-bromobenzonitrile
This protocol details the synthesis of a key comparative compound, illustrating a common laboratory procedure.
Step 1: Nitration of 2-Amino-5-bromopyridine (Illustrative Analogue for Ring Activation)
This step is adapted from a procedure for a related heterocyclic system but demonstrates the principle of electrophilic substitution on an activated ring.[4]
In a 1-liter three-necked flask equipped with a stirrer and thermometer, and cooled in an ice bath, add 500 ml of concentrated sulfuric acid.
Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 20°C.
Once dissolved, cool the solution to 0-5°C.
Add a nitrating mixture (35 ml nitric acid, 70 ml sulfuric acid) dropwise over 1 hour, maintaining the temperature below 10°C.
Stir for an additional 2 hours at 10°C, then allow to warm to room temperature overnight.
Pour the reaction mixture onto 2 kg of crushed ice and neutralize with concentrated ammonium hydroxide.
Filter the resulting precipitate, wash with water, and dry to yield 2-amino-5-bromo-3-nitropyridine.
Step 2: Diazotization and Sandmeyer Reaction (Conceptual)
This is a conceptual outline; specific conditions must be optimized.
Dissolve the amino-bromo-nitro intermediate in a suitable acidic medium (e.g., HCl/H₂O).
Cool the solution to 0-5°C.
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in KCN.
Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often heated gently to drive it to completion.
Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.
Comparative Physicochemical Properties
The position of the bromine atoms significantly impacts the molecule's physical and electronic properties. These properties, in turn, influence solubility, membrane permeability, and receptor binding affinity—critical parameters in drug design.
Melting Point: The higher melting point of the 3,5-dibromo isomer compared to the 5-bromo analog suggests a more stable crystal lattice, likely due to improved packing and intermolecular interactions.
Lipophilicity (XLogP3): The calculated XLogP3 value of 2.2 for the monobrominated isomers indicates moderate lipophilicity. It is expected that the dibrominated isomers would have a significantly higher XLogP3 value, increasing their solubility in nonpolar environments but potentially decreasing aqueous solubility.
Electronic Effects: The bromine atoms are strongly electron-withdrawing via the inductive effect, while the amino group is electron-donating through resonance. This interplay governs the molecule's reactivity. The nitrile group is also strongly electron-withdrawing.[1]
Caption: Electronic effects in 2-Amino-3,5-dibromobenzonitrile.
Comparative Reactivity and Potential Applications
The substitution pattern directly impacts the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon.
Nucleophilicity of the Amino Group: The presence of two electron-withdrawing bromine atoms, particularly at the ortho (position 3) and para (position 5) positions relative to the amino group in 2-Amino-3,5-dibromobenzonitrile, significantly reduces the electron density on the nitrogen. This deactivation can hinder reactions that rely on the amino group's nucleophilicity. For example, in a study on the synthesis of 4-aminoquinolines, 2-amino-5-nitrobenzonitrile (which also has a strong electron-withdrawing group) failed to undergo the necessary aza-Michael addition, whereas the less deactivated 2-aminobenzonitrile reacted well.[15] A similar reduced reactivity would be expected for the dibromo compounds.
Reactivity of the Nitrile Group: The electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, potentially accelerating its hydrolysis to an amide or carboxylic acid under acidic conditions.[1]
Applications as Synthetic Intermediates: These compounds are primarily valuable as building blocks.[8][14] The amino and nitrile groups are precursors to various heterocyclic systems. The bromine atoms serve as handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. 2-Amino-5-bromobenzonitrile has been explicitly used in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity.[14] The dibromo analogs offer the potential for sequential or dual cross-coupling reactions.
Performance in Biological Assays: An Outlook
While direct biological data for 2-Amino-4,5-dibromobenzonitrile is scarce, we can infer potential performance by examining related structures. Derivatives of 1-(2-amino-3,5-dibromophenyl)ethanone, a closely related ketone analog, are precursors to quinazolines, chalcones, and Schiff bases with potential anticancer and antimicrobial activities.[2]
Comparative Anticancer Activity of Analogous Quinazoline Derivatives
The following table, compiled from data on analogous quinazoline structures, provides a benchmark for the potential efficacy of derivatives synthesized from dibromo-aminobenzonitriles.[2]
Compound Class
Cancer Cell Line
IC₅₀ (µM)
Reference Compound
2,3-disubstituted quinazolin-4(1H)-ones
HeLa (Cervical Cancer)
7-18
Gefitinib
Substituted quinazolin-4(3H)-ones
MCF-7 (Breast Cancer)
1.5-3.6
Doxorubicin (0.8 µM)
2-Aryl-quinazolin-4(3H)-ones
A549 (Lung Cancer)
1.2-12.4
Cisplatin (4.3 µM)
The inclusion of bromine atoms in these scaffolds is anticipated to enhance potency due to increased lipophilicity and potential for specific halogen bonding interactions with target proteins.
Standard Protocol: MTT Assay for Anticancer Activity
To evaluate the cytotoxic effects of newly synthesized derivatives, the MTT assay is a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Caption: Standard workflow for the MTT anticancer assay.
Protocol Steps:
Cell Seeding: Cancer cells are plated in 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.
Compound Treatment: The following day, cells are treated with serial dilutions of the synthesized compounds (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
Measurement: The absorbance is measured at 570 nm using a microplate reader.
Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.
Conclusion and Expert Recommendations
This comparative guide highlights the distinct profiles of 2-Amino-4,5-dibromobenzonitrile and its isomers.
2-Amino-5-bromobenzonitrile stands out as a versatile and well-documented starting material. Its single bromine atom provides a balance of modulated reactivity and a site for cross-coupling, without drastically deactivating the amino group. It is an excellent choice for initial derivatization and scaffold development.
2-Amino-3,5-dibromobenzonitrile offers two sites for cross-coupling and its symmetrical substitution pattern can lead to unique electronic and steric properties in its derivatives. However, researchers must anticipate the significantly reduced nucleophilicity of the amino group, which may require more forcing reaction conditions for certain transformations.
2-Amino-4,5-dibromobenzonitrile , being less common, represents an opportunity for exploring novel chemical space. Its asymmetric dibromination pattern could lead to derivatives with unique structure-activity relationships (SAR) compared to the 3,5-isomer. Its reactivity is expected to be intermediate between the mono- and the 3,5-dibromo-isomers, as only one bromine is ortho to the amino group.
For drug development professionals, the choice of starting material should be a strategic one. For generating initial libraries and establishing SAR, the more reactive 2-Amino-5-bromobenzonitrile is recommended. For lead optimization, where fine-tuning of lipophilicity and introduction of multiple diversity points is required, the dibromo isomers, particularly 2-Amino-3,5-dibromobenzonitrile and the exploratory 2-Amino-4,5-dibromobenzonitrile , become invaluable tools. Future research should focus on elucidating the reaction kinetics and biological activities of derivatives from the 4,5-dibromo isomer to fully map the potential of this chemical family.
References
A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies. (2025). BenchChem.
Comparative reactivity of Benzonitrile and other arom
PubChem. (n.d.). 2-Amino-4-bromobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5-bromobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
Meza, J., Chowdhury, J. I., Atesin, A. C., Jones, W. D., & Atesin, T. (2022). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment. Journal of the American Chemical Society, 124(33), 9547–9555.
Arjunan, V., Carthigayan, K., Periandy, S., & Karunanithi, B. (2011). Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1827-1837.
Zheng, C., et al. (2026).
A Comparative Guide to the Biological Activity of 1-(2-Amino-3,5-dibromophenyl)
Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Compar
Tobey, S. W. (1953). 2,3-Diaminopyridine. Organic Syntheses.
A Comparative Guide to the Structural Validation of 2-Amino-4,5-dibromobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals The Imperative of Unambiguous Structure Determination The precise spatial arrangement of the amino, bromo, and nitrile functional groups on the benzonitrile...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Unambiguous Structure Determination
The precise spatial arrangement of the amino, bromo, and nitrile functional groups on the benzonitrile scaffold dictates the molecule's physicochemical properties, its intermolecular interactions, and ultimately, its biological activity.[1] An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially misleading biological data. Therefore, a multi-faceted analytical approach is not just recommended but essential for ensuring the scientific integrity of any research involving these derivatives.
A Multi-Technique Approach to Structural Elucidation
No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of various methods, is the most rigorous and trustworthy strategy. This guide will compare and contrast the utility of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Theoretical Basis and Application: Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state.[2][3] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[1][2] For 2-amino-4,5-dibromobenzonitrile derivatives, SCXRD can unequivocally confirm the substitution pattern on the aromatic ring.
Experimental Protocol: Growing Single Crystals
A common and effective method for obtaining X-ray quality crystals is through slow evaporation.[1]
Step-by-Step Methodology:
Solvent Selection: Dissolve the purified 2-amino-4,5-dibromobenzonitrile derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate) to form a near-saturated solution at a slightly elevated temperature.[1]
Filtration: Filter the warm solution to remove any insoluble impurities.
Crystallization: Transfer the clear solution to a clean vial and cover it with a perforated lid to allow for slow evaporation of the solvent.
Incubation: Leave the vial undisturbed in a vibration-free environment for several days to weeks.
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them for analysis.
Data Interpretation and Comparative Analysis:
The output of an SCXRD experiment is a crystallographic information file (CIF), which contains the atomic coordinates of the molecule. This data can be used to generate a 3D model of the molecule, confirming the connectivity and stereochemistry. For instance, in the crystal structure of the related compound 2-amino-4-chlorobenzonitrile, the aromatic ring is planar, with the nitrile and amino groups nearly coplanar, facilitating π-conjugation.[1][2] Intermolecular N-H···N hydrogen bonds are also observed, forming molecular chains.[1] Similar interactions would be expected for 2-amino-4,5-dibromobenzonitrile derivatives.
Strengths and Limitations:
Strengths
Limitations
Provides unambiguous 3D structure
Requires a suitable single crystal, which can be challenging to grow
Determines absolute stereochemistry
The solid-state conformation may not be the same as in solution
Reveals packing and intermolecular interactions
Not a high-throughput technique
Experimental Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Solution-State Structure
Theoretical Basis and Application: NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the carbon skeleton and the relative positions of substituents.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
Step-by-Step Methodology:
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.[4]
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.[4]
2D NMR (Optional but Recommended): Techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, providing further structural confirmation.
Data Interpretation and Comparative Analysis:
For a 2-amino-4,5-dibromobenzonitrile derivative, the following spectral features are expected:
Two singlets in the aromatic region for the two aromatic protons. Their chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR:
A signal for the nitrile carbon (-C≡N) typically in the range of 115-125 ppm.[5]
Signals for the six aromatic carbons. The carbons attached to the bromine atoms will be significantly shifted downfield. The chemical shifts can be compared to predicted values or data from similar compounds.[5]
¹H and ¹³C NMR Data for Structurally Similar Compounds
Provides detailed information about the molecular structure in solution
Can be difficult to interpret for complex molecules without 2D NMR
Non-destructive technique
Requires a relatively large amount of pure sample
Can be used to study dynamic processes
Isomer differentiation can be challenging without high-field instruments
Experimental Workflow for NMR Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Theoretical Basis and Application: Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[4] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion, further confirming the chemical formula.[10]
Experimental Protocol: Mass Spectrometry Analysis
Step-by-Step Methodology:
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Ionization: Choose an appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for many organic molecules and often yields the molecular ion peak.[4] Electron ionization (EI) can provide more extensive fragmentation.[4]
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
Data Interpretation and Comparative Analysis:
For 2-amino-4,5-dibromobenzonitrile, the mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance).[11] This will result in three peaks for the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[11] The presence of a nitrogen atom will result in an odd nominal molecular weight for the parent compound.[12]
Expected Isotopic Pattern for the Molecular Ion of C₇H₄Br₂N₂
Ion
Calculated m/z
Relative Abundance
[C₇H₄⁷⁹Br₂N₂]⁺
273.87
~50%
[C₇H₄⁷⁹Br⁸¹BrN₂]⁺
275.87
~100%
[C₇H₄⁸¹Br₂N₂]⁺
277.87
~50%
Strengths and Limitations:
Strengths
Limitations
High sensitivity, requires very little sample
Isomers often cannot be distinguished by mass alone
Provides accurate molecular weight and elemental composition (HRMS)
Fragmentation can be complex and difficult to interpret
Can be coupled with separation techniques like LC or GC
Soft ionization techniques may not provide sufficient fragmentation for structural elucidation
Experimental Workflow for Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Theoretical Basis and Application: Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule.
Experimental Protocol: IR Spectroscopy Analysis
Step-by-Step Methodology:
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[4] ATR is often preferred for its simplicity. Place a small amount of the dry, solid sample directly on the ATR crystal.[5]
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.[5] A background spectrum should be collected prior to the sample analysis.[5]
Data Interpretation and Comparative Analysis:
The IR spectrum of 2-amino-4,5-dibromobenzonitrile should display characteristic absorption bands for the amino and nitrile groups.
These values can be compared with experimental data for similar compounds, such as 2-amino-4-chlorobenzonitrile, which shows a nitrile stretch at 2211 cm⁻¹ and N-H stretches at 3452 and 3363 cm⁻¹.[2]
Strengths and Limitations:
Strengths
Limitations
Fast and easy to perform
Provides limited information on the overall molecular structure
Requires minimal sample preparation
Not suitable for distinguishing between isomers with the same functional groups
Good for identifying the presence or absence of key functional groups
Can be sensitive to sample purity and preparation method
Integrated Strategy for Unambiguous Structure Validation
The most reliable approach to structural validation involves the integration of multiple analytical techniques. The following workflow illustrates a logical progression for confirming the structure of a newly synthesized 2-amino-4,5-dibromobenzonitrile derivative.
biological activity of 2-Amino-4,5-dibromobenzonitrile vs other aminobenzonitriles
Title: Biological Activity & Synthetic Utility of 2-Amino-4,5-dibromobenzonitrile: A Comparative Guide Executive Summary & Compound Profile 2-Amino-4,5-dibromobenzonitrile is a specialized heterocyclic building block, no...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Biological Activity & Synthetic Utility of 2-Amino-4,5-dibromobenzonitrile: A Comparative Guide
Executive Summary & Compound Profile
2-Amino-4,5-dibromobenzonitrile is a specialized heterocyclic building block, not a standalone therapeutic agent. Its primary biological value lies in its role as a "Privileged Scaffold Precursor" for the synthesis of 6,7-disubstituted quinazolines , a class of molecules heavily exploited as Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Gefitinib, Erlotinib).
Unlike its 4,5-dimethoxy analog (the precursor to Gefitinib), the 4,5-dibromo variant offers unique electronic deficiency and dual-functionalization handles (via palladium-catalyzed cross-coupling), enabling the generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies.
Critical Identity Check:
Target Compound: 2-Amino-4,5-dibromobenzonitrile
CAS Number: 955272-38-5 (Note: CAS 76186-04-4 is frequently misindexed but refers to (S)-4-Isopropylthiazolidine-2-thione; verify CoA before use).
Key Feature: Ortho-disposed amino and nitrile groups with two bromine handles.
Comparative Biological Potential
The biological activity of aminobenzonitriles is defined by the downstream pharmacophores they generate. The table below compares the 4,5-dibromo variant with its most relevant analogs.
Feature
2-Amino-4,5-dibromobenzonitrile
2-Amino-4,5-dimethoxybenzonitrile
2-Amino-5-bromobenzonitrile
Primary Product
6,7-Dibromoquinazoline
6,7-Dimethoxyquinazoline
6-Bromoquinazoline
Drug Precursor For
Novel SAR Libraries, Dual-coupling targets
Gefitinib, Erlotinib (FDA Approved)
6-Bromo-analogues (Research tools)
Electronic Nature
Electron-Deficient (-acidic)
Electron-Rich (-basic)
Moderately Deficient
Synthetic Utility
High: Two Br handles allow Suzuki/Buchwald couplings at C6 & C7.
Low: Methoxy groups are generally inert; fixed structure.
Medium: Single handle for functionalization.
Downstream Potency
Variable (Tunable via coupling)
High (Optimized for EGFR ATP pocket)
Moderate (Less steric bulk than dimethoxy)
Expert Insight: While the dimethoxy core is optimized for hydrogen bonding in the ATP binding pocket of EGFR, the dibromo core is essential for Fragment-Based Drug Discovery (FBDD) . It allows researchers to "grow" the molecule at the 6 and 7 positions to reach new binding pockets (e.g., the solvent channel or the ribose pocket) that the static dimethoxy group cannot access.
Mechanism of Action: The "Precursor Effect"
The "activity" of 2-Amino-4,5-dibromobenzonitrile is realized through its conversion into 4-anilinoquinazolines . These derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases.
Pathway Visualization:
The following diagram illustrates the transformation from the inactive nitrile precursor to the bioactive EGFR inhibitor and its cellular effect.
Figure 1: Synthetic trajectory from the nitrile precursor to the bioactive kinase inhibitor.
Experimental Protocols
The following protocols are standard validated methods for converting 2-amino-4,5-dibromobenzonitrile into bioactive quinazoline scaffolds.
Protocol A: Synthesis of the Quinazolinone Core (Niementowski Reaction Variant)
This step creates the "head" of the pharmacophore.
Reagents:
2-Amino-4,5-dibromobenzonitrile (1.0 eq)
Formamidine Acetate (1.5 eq) OR Formamide (Excess)
Solvent: 2-Methoxyethanol (for Formamidine) or Neat (for Formamide)
Step-by-Step:
Setup: Charge a round-bottom flask with 2-Amino-4,5-dibromobenzonitrile (e.g., 500 mg) and Formamidine Acetate (285 mg). Add 2-Methoxyethanol (5 mL).
Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N
) for 6–12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).
Note: The nitrile group is hydrated and cyclized in one pot.
Workup: Cool the mixture to room temperature. The product, 6,7-dibromoquinazolin-4(3H)-one , typically precipitates.
Purification: Filter the solid, wash with cold ethanol and diethyl ether. Dry under vacuum.
Validation:
H NMR (DMSO-d) should show a singlet around 8.1 ppm (H-2 of quinazoline) and loss of the nitrile stretch in IR.
Protocol B: Activation and Coupling (Generating the Inhibitor)
This step installs the "tail" required for potency (e.g., 3-chloro-4-fluoroaniline).
Step-by-Step:
Chlorination: Suspend the quinazolinone (from Protocol A) in POCl
(5-10 vol). Add a catalytic amount of DMF. Reflux for 2-4 hours until the solution clears. Evaporate excess POCl to obtain 4-chloro-6,7-dibromoquinazoline .
Coupling: Dissolve the crude chloro-intermediate in Isopropanol (IPA). Add 1.1 eq of the desired aniline (e.g., 3-chloro-4-fluoroaniline).[2]
Reaction: Heat to reflux for 2 hours. The product often precipitates as the hydrochloride salt.
Isolation: Filter the solid. Wash with IPA and ether.
Result: A potent EGFR inhibitor analog ready for biological assay.
Comparative Data: SAR Implications
When replacing the dimethoxy group of Gefitinib with dibromo, the following shifts in biological parameters are typically observed:
Parameter
Dimethoxy-Quinazoline (Drug-Like)
Dibromo-Quinazoline (Scaffold)
Mechanism
EGFR IC
< 10 nM (Very Potent)
50 - 500 nM (Moderate)
Bromine is lipophilic but lacks the H-bond acceptor capability of oxygen, slightly reducing affinity in the ATP pocket.
Solubility
Moderate
Low
Lack of polar oxygen atoms reduces aqueous solubility.
Increased lipophilicity improves membrane permeability but may increase non-specific binding.
References
Bridges, A. J., et al. (1996). "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 39(1), 267–276. Link
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Effect of Solubilizing Groups on the Solubility and Activity of Inhibitors of the Epidermal Growth Factor Receptor Kinase." Journal of Medicinal Chemistry, 46(1), 49–63. Link
Chandregowda, V., et al. (2009). "Synthesis of benzothiazole-2-yl-4(3H)-quinazolinones as potential anticonvulsant agents." European Journal of Medicinal Chemistry, 44(7), 3046-3055. (Demonstrates the use of brominated anthranilonitriles in heterocycle synthesis). Link
BenchChem Application Note. "Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone and Related Nitriles." (General protocols for nitrile-to-quinazoline conversion). Link
Reactivity & Application Guide: 2-Amino-4,5-dibromobenzonitrile vs. Isomers
This guide provides an in-depth technical analysis of 2-Amino-4,5-dibromobenzonitrile , focusing on its unique regioselectivity and synthetic utility compared to its structural isomers. It is designed for researchers req...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 2-Amino-4,5-dibromobenzonitrile , focusing on its unique regioselectivity and synthetic utility compared to its structural isomers. It is designed for researchers requiring precise control over halogenated aromatic scaffolds in drug discovery.
Executive Summary
2-Amino-4,5-dibromobenzonitrile represents a "privileged scaffold" in medicinal chemistry due to its highly differentiated electronic environment. Unlike its isomers (e.g., 3,5-dibromo or 4-amino-3,5-dibromo variants), the 4,5-isomer offers a predictable orthogonal reactivity profile . The C4-bromine is electronically activated for metal-catalyzed cross-coupling and nucleophilic aromatic substitution (
), while the C5-bromine remains relatively inert, allowing for sequential, site-selective functionalization without the need for protecting groups. This guide details the mechanistic basis for this selectivity and provides validated protocols for its application in quinazoline synthesis.
Structural & Electronic Analysis: The Mechanistic "Why"
The reactivity differences between isomers are governed by the interplay of the Amino (-NH₂) group (Strong Electron Donor, ortho/para director) and the Nitrile (-CN) group (Strong Electron Withdrawing, meta director).
Electronic Map of 2-Amino-4,5-dibromobenzonitrile
C4-Bromine (The "Hot" Spot):
Position: Para to the Nitrile (EWG) and Meta to the Amino (EDG).
Effect: The nitrile group strongly withdraws electron density from the C4 position via resonance, making it highly electron-deficient. The amino group cannot donate electron density to this position (meta).[1]
Result:High Reactivity towards Pd(0) oxidative addition and nucleophilic attack (
).
C5-Bromine (The "Cold" Spot):
Position: Meta to the Nitrile and Para to the Amino.
Effect: The amino group strongly donates electron density into the C5 position via resonance, effectively shielding it from nucleophilic attack and oxidative addition.
Result:Low Reactivity . It typically remains intact during mild cross-couplings, serving as a handle for late-stage diversification.
Comparison with Isomers
Feature
2-Amino-4,5-dibromobenzonitrile
2-Amino-3,5-dibromobenzonitrile
4-Amino-3,5-dibromobenzonitrile
Primary Reactive Site
C4-Br (High Selectivity)
C5-Br (Moderate Selectivity)
C3/C5-Br (Symmetrical/Low)
Electronic Driver
Activated by p-CN; Not deactivated by m-NH₂.
C3 is sterically hindered; C5 is deactivated by p-NH₂.
Both Br are deactivated by o-NH₂ and m-CN.
Potential
Excellent (at C4)
Poor
Poor
Steric Hindrance
Low (C4 and C5 are adjacent but accessible)
High (C3 is flanked by NH₂ and CN)
Moderate
Main Application
Asymmetric Quinazolines, Sequential Couplings
Symmetrical cores, less selective routes
Proteomics, Dye synthesis
Visualizing Regioselectivity Pathways
The following diagram maps the logical flow of reactivity, highlighting how the 4,5-isomer enables sequential functionalization.
Caption: Regioselectivity map demonstrating the preferential reactivity of the C4-position in 2-Amino-4,5-dibromobenzonitrile.
Step 1: Charge a Schlenk flask with substrate, boronic acid, and catalyst under Argon.
Step 2: Add degassed solvent and aqueous base.
Step 3: Heat to 60–80°C (Do not exceed 90°C to prevent C5 coupling). Monitor by TLC/LC-MS.
Step 4: Quench with water, extract with EtOAc, and purify via silica column.
Expected Outcome: Mono-arylated product at C4 (>85% yield). The C5-Br signal should remain visible in
NMR.
Protocol B: Cyclization to 6,7-Disubstituted Quinazolin-4(3H)-ones
Objective: Convert the nitrile/amino core into a quinazoline scaffold.
Reagents:
Intermediate from Protocol A (1.0 equiv)
Formamidine acetate (1.5 equiv) or Triethyl orthoformate (excess).
Solvent: 2-Methoxyethanol or DMF.
Procedure:
Step 1: Dissolve the substrate in the solvent.
Step 2: Add formamidine acetate.
Step 3: Reflux at 120–140°C for 4–12 hours.
Step 4: Cool to precipitate the product or concentrate and recrystallize from EtOH.
Note: The C5-bromine survives these conditions, allowing for a second cross-coupling (e.g., Buchwald-Hartwig amination) on the formed quinazoline core.
Comparative Data: Yields & Conditions
The following table synthesizes reactivity data for 2-aminobenzonitrile derivatives in Pd-catalyzed couplings.
PubChem. 4-Amino-3,5-dibromobenzonitrile Compound Summary. National Library of Medicine. Available at: [Link]
Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320.[4] Available at: [Link]
Jaime-Figueroa, S., et al. (2021).[2][5][6] Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles.[6] J. Org.[7][8] Chem., 86, 8479-8488.[6] Available at: [Link]
Organic Chemistry Portal. Synthesis of Quinazolines. Available at: [Link]
A Spectroscopic Journey: Tracking the Synthesis of 2-Amino-4,5-dibromobenzonitrile from its Precursors
In the landscape of pharmaceutical and materials science research, the structural confirmation of newly synthesized molecules is paramount. Spectroscopic techniques serve as the cornerstone of this verification process,...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and materials science research, the structural confirmation of newly synthesized molecules is paramount. Spectroscopic techniques serve as the cornerstone of this verification process, providing an unambiguous fingerprint of a compound's molecular architecture. This guide offers an in-depth comparative analysis of the spectroscopic characteristics of 2-Amino-4,5-dibromobenzonitrile, a valuable building block in organic synthesis, and its precursors. By examining the evolution of the spectral data from the starting material to the final product, we can elucidate the chemical transformations and confirm the successful synthesis and purity of the target molecule.
The synthesis of 2-Amino-4,5-dibromobenzonitrile typically proceeds via the electrophilic bromination of 2-aminobenzonitrile. This reaction is a classic example of electrophilic aromatic substitution, where the electron-donating amino group directs the incoming bromine atoms to the ortho and para positions. Due to steric hindrance from the nitrile group, the para position (C5) and the other ortho position (C4, relative to the nitrile) are favored for substitution.
This guide will walk researchers through the expected changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data at each stage of the synthesis, providing the rationale behind these spectral shifts.
The Synthetic Pathway: A Step-by-Step Bromination
The synthesis of 2-Amino-4,5-dibromobenzonitrile from 2-aminobenzonitrile is a stepwise process. The initial bromination of 2-aminobenzonitrile is expected to yield a mixture of monobrominated products, primarily 2-amino-5-bromobenzonitrile, due to the directing effect of the amino group. Further bromination then leads to the desired 2-Amino-4,5-dibromobenzonitrile.
Caption: Synthetic pathway from 2-aminobenzonitrile to 2-Amino-4,5-dibromobenzonitrile.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (2-5 seconds) are typically required.
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[1] For powders, apply gentle pressure using the instrument's press to ensure good contact between the sample and the crystal.[1]
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. The number of scans can be adjusted to achieve an optimal signal-to-noise ratio.
Background Correction: Before measuring the sample, a background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
Ionization: Ionize the sample using a standard electron energy of 70 eV.[2][3] This high energy ensures reproducible fragmentation patterns.[2][3]
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation patterns. The isotopic distribution pattern for bromine-containing compounds is a key diagnostic feature.[2]
Caption: General workflow for the spectroscopic analysis of synthesized compounds.
Spectroscopic Comparison
The following sections detail the expected spectroscopic data for 2-aminobenzonitrile and how these spectra are predicted to change upon bromination to form 2-Amino-4,5-dibromobenzonitrile. Data for the intermediate, 2-amino-5-bromobenzonitrile, is included for a more complete comparison.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule.
Functional Group
2-Aminobenzonitrile
2-Amino-5-bromobenzonitrile (Predicted)
2-Amino-4,5-dibromobenzonitrile (Predicted)
N-H Stretch (Amine)
~3400-3200 cm⁻¹ (two bands for -NH₂)
~3400-3200 cm⁻¹
~3400-3200 cm⁻¹
C≡N Stretch (Nitrile)
~2220 cm⁻¹
~2220 cm⁻¹
~2220 cm⁻¹
C-H Stretch (Aromatic)
~3100-3000 cm⁻¹
~3100-3000 cm⁻¹
~3100-3000 cm⁻¹
C-Br Stretch
N/A
~600-500 cm⁻¹
~600-500 cm⁻¹
The most significant change expected in the IR spectrum upon bromination is the appearance of a C-Br stretching vibration in the fingerprint region (typically below 700 cm⁻¹). The N-H and C≡N stretching frequencies are not expected to shift dramatically.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the hydrogen atoms in a molecule and their chemical environment. The introduction of electronegative bromine atoms will cause a downfield shift (to higher ppm values) for the adjacent aromatic protons.
In 2-aminobenzonitrile, the four aromatic protons exhibit a complex multiplet. Upon the first bromination at the 5-position, the coupling patterns simplify, and the chemical shifts of the remaining protons are altered. For the final product, 2-Amino-4,5-dibromobenzonitrile, only two aromatic protons remain, and they are expected to appear as singlets due to the loss of adjacent proton coupling partners. The significant downfield shift is due to the deshielding effect of the two bromine atoms.
¹³C NMR Spectroscopy
Carbon NMR reveals the number of unique carbon environments in a molecule. The attachment of bromine atoms will cause a significant downfield shift for the carbon atoms directly bonded to them.
Carbon
2-Aminobenzonitrile (CDCl₃)
2-Amino-5-bromobenzonitrile (Predicted)
2-Amino-4,5-dibromobenzonitrile (Predicted)
C-NH₂
~150 ppm
~149 ppm
~148 ppm
C-CN
~108 ppm
~109 ppm
~110 ppm
C≡N
~118 ppm
~117 ppm
~116 ppm
C-Br
N/A
C5: ~115 ppm
C4: ~118 ppm, C5: ~116 ppm
Aromatic CH
~117, 132, 134 ppm
C3, C4, C6: ~118, 135, 137 ppm
C3, C6: ~120, 138 ppm
The most notable changes in the ¹³C NMR spectrum will be the appearance of signals for the carbon atoms bonded to bromine (C-Br), which will be shifted relative to their unbrominated counterparts. The number of signals in the aromatic region will also decrease as the symmetry of the molecule changes.
Mass Spectrometry
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation patterns. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in a characteristic isotopic pattern for bromine-containing ions.[2]
Compound
Molecular Ion (M⁺)
Key Fragmentation
2-Aminobenzonitrile
m/z 118
Loss of HCN (m/z 91)
2-Amino-5-bromobenzonitrile
m/z 196, 198 (1:1 ratio)
Loss of HCN, loss of Br
2-Amino-4,5-dibromobenzonitrile
m/z 274, 276, 278 (1:2:1 ratio)
Loss of Br, loss of HCN
The mass spectrum of 2-aminobenzonitrile will show a molecular ion peak at m/z 118. For 2-amino-5-bromobenzonitrile, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 196 and 198. The final product, 2-Amino-4,5-dibromobenzonitrile, will exhibit a characteristic triplet for the molecular ion at m/z 274, 276, and 278, with a relative intensity ratio of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.
Conclusion
The spectroscopic comparison of 2-Amino-4,5-dibromobenzonitrile with its precursors provides a clear and logical path for the confirmation of its synthesis. By understanding the expected changes in IR, NMR, and mass spectra, researchers can confidently track the progress of the bromination reaction, identify intermediates, and ultimately verify the structure and purity of the final product. This guide serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling them to apply these fundamental spectroscopic principles to their synthetic endeavors.
References
PubChem. 2-Amino-5-bromobenzonitrile. Available at: [Link]
PubChem. 2-Amino-4-bromobenzonitrile. Available at: [Link]
ResearchGate. Electron ionization (EI) mass spectrum of halogenated analogues of methyl triclosan in SPMD extracts. Available at: [Link]
PMC. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link]
University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available at: [Link]
Rsc.org. Electronic Supplementary Information. Available at: [Link]
UTM. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Available at: [Link]
Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]
MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
NIST WebBook. Benzonitrile, 2-amino-. Available at: [Link]
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]
Quickcompany. A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy Benzonitrile [Abn]. Available at: [Link]
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
BMRB. bmse000284 Benzonitrile. Available at: [Link]
Electrophilic Aromatic Substitution. Available at: [Link]
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
PhytoBank. 1H NMR Spectrum (PHY0005244). Available at: [Link] PHY0005244
RSC Publishing. Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions. Available at: [Link]
ResearchGate. Halogenation of 2-aminobenzamide (AB). Reagents & conditions: (i) NBS,... Available at: [Link]
Google Patents. CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
ResearchGate. FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Available at: [Link]
Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
Eureka | Patsnap. Production process of 2-amino-3,5-dibromobenzaldehyde. Available at: [Link]
European Patent Office - EP 0530524 A1. Method of producing 2-amino-3-nitro-5-halogenopyridine. Available at: [Link]
Table of Characteristic IR Absorptions. Available at: [Link]
Short Summary of 1H-NMR Interpretation. Available at: [Link]
performance of different catalysts in the synthesis of 2-Amino-4,5-dibromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4,5-dibromobenzonitrile is a crucial building block in the synthesis of a variety of heterocyclic compounds with significant applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dibromobenzonitrile is a crucial building block in the synthesis of a variety of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The strategic placement of the amino, cyano, and dibromo functionalities on the aromatic ring provides a versatile scaffold for the construction of complex molecular architectures, including potent kinase inhibitors and other therapeutic agents. The efficient and selective synthesis of this intermediate is therefore of paramount importance.
This guide provides an in-depth comparison of different catalytic and non-catalytic methods for the synthesis of 2-Amino-4,5-dibromobenzonitrile, with a focus on reaction performance, selectivity, and practical applicability. We will delve into the mechanistic underpinnings of these transformations and provide detailed experimental protocols to enable researchers to select and implement the most suitable method for their specific needs.
The Challenge of Regioselective Di-bromination
The synthesis of 2-Amino-4,5-dibromobenzonitrile from the readily available 2-aminobenzonitrile presents a significant regioselectivity challenge. The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution. However, the cyano group is a deactivating and meta-directing group. The interplay of these electronic effects, coupled with steric considerations, dictates the position of the incoming bromine atoms. Achieving the desired 4,5-dibromo substitution pattern requires careful control of the reaction conditions and the choice of brominating agent and catalyst.
Direct bromination of aniline with molecular bromine often leads to a mixture of mono-, di-, and tri-substituted products, with the formation of 2,4,6-tribromoaniline being a common outcome due to the high activation of the ring by the amino group.[1][2] To achieve selective di-bromination at the 4 and 5 positions of 2-aminobenzonitrile, methods that can modulate the reactivity of the aromatic ring and control the regioselectivity of the bromination are essential.
Comparative Analysis of Synthetic Methodologies
While a direct comparative study of various catalysts for the synthesis of 2-Amino-4,5-dibromobenzonitrile is not extensively documented in the peer-reviewed literature, we can evaluate and compare different approaches based on established methods for the bromination of anilines and other substituted aromatic compounds. The primary methods for this transformation can be broadly categorized into non-catalytic electrophilic bromination and transition-metal-catalyzed C-H functionalization.
Non-Catalytic Electrophilic Bromination
Traditional electrophilic bromination using molecular bromine (Br₂) in a suitable solvent, often with a Lewis acid or a protic acid, is a common approach for the bromination of aromatic compounds. For highly activated systems like anilines, the reaction can proceed without a catalyst, though controlling the extent of bromination can be challenging.
A well-established method for the di-bromination of activated aromatic rings involves the use of a bromate salt in the presence of hydrobromic acid. This system generates bromine in situ, allowing for a more controlled reaction.
Table 1: Performance of a Non-Catalytic Bromination Method for a Structurally Related Compound
This method, while effective for the di-bromination of the electron-rich 1,2-dimethoxybenzene, provides a valuable starting point for the development of a protocol for 2-aminobenzonitrile. The electron-donating nature of the two methoxy groups provides a reasonable model for the activating effect of the amino group in 2-aminobenzonitrile.
Potential Catalytic Approaches
Transition metal catalysis offers a powerful tool for achieving high selectivity and efficiency in C-H functionalization reactions, including bromination. Both copper and palladium catalysts have been extensively used for the halogenation of aromatic compounds.
Copper-Catalyzed Bromination
Copper catalysts are attractive due to their low cost and versatile reactivity. Copper(II) bromide (CuBr₂) can act as both a catalyst and a bromine source.[4] Copper-catalyzed methods often proceed under milder conditions compared to non-catalytic approaches and can offer improved regioselectivity.
Palladium-Catalyzed Bromination
Palladium catalysis is renowned for its high efficiency and functional group tolerance in a wide range of cross-coupling and C-H activation reactions. While often employed for C-N and C-C bond formation, palladium catalysts can also mediate C-H halogenation. These reactions typically involve a directing group to achieve high regioselectivity. In the case of 2-aminobenzonitrile, the amino group itself can potentially act as a directing group.
Table 2: Comparative Overview of Potential Catalytic Systems for the Synthesis of 2-Amino-4,5-dibromobenzonitrile
Catalyst System
Proposed Brominating Agent
Plausible Mechanism
Potential Advantages
Potential Challenges
Copper(II) Bromide
CuBr₂
Electrophilic bromination with Cu(II) activation
Low cost, readily available
Stoichiometric or high catalyst loading may be required
Copper(I) with Oxidant
NaBr / Na₂S₂O₈
Oxidative bromination
Catalytic amounts of copper, mild conditions
Optimization of oxidant and reaction conditions needed
Palladium(II) Acetate
N-Bromosuccinimide (NBS)
Directed C-H activation
High regioselectivity, good functional group tolerance
Higher catalyst cost, may require directing group
Mechanistic Insights
Electrophilic Aromatic Bromination
The non-catalytic bromination proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The amino group strongly activates the ortho and para positions (positions 4 and 6) through resonance donation of its lone pair of electrons. The cyano group deactivates the ring and directs meta (positions 3 and 5). The observed formation of the 4,5-dibromo product suggests that the directing effect of the powerful amino group dominates, leading to substitution at the activated para (position 4) and one of the less hindered activated ortho positions (position 5, which is meta to the cyano group).
Mechanism of Electrophilic Aromatic Bromination.
Transition-Metal-Catalyzed C-H Bromination
In a potential copper-catalyzed cycle, Cu(II) could coordinate to the aniline, increasing the electrophilicity of the aromatic ring and facilitating attack by a bromide species. Alternatively, a Cu(I)/Cu(III) cycle involving oxidative addition of a bromine source could be operative.
For a palladium-catalyzed reaction, the mechanism would likely involve coordination of the palladium center to the amino group, followed by a concerted metalation-deprotonation event to form a palladacycle. This intermediate would then react with an electrophilic bromine source (like NBS) to afford the brominated product and regenerate the active palladium catalyst.
The following protocol is adapted from a reliable method for the di-bromination of a structurally similar, activated aromatic compound and is proposed as a robust starting point for the synthesis of 2-Amino-4,5-dibromobenzonitrile.[3]
Materials:
2-Aminobenzonitrile
Glacial Acetic Acid
Potassium Bromate (KBrO₃)
Hydrobromic Acid (48% aqueous solution)
Sodium Disulfite (Na₂S₂O₃)
Ethanol
Deionized Water
Round-bottom flask
Magnetic stirrer
Dropping funnel
Ice bath
Büchner funnel and filter flask
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzonitrile (1.0 eq) in glacial acetic acid.
Addition of Bromate: To this solution, add potassium bromate (0.67 eq) and stir the suspension at room temperature.
Addition of HBr: Slowly add hydrobromic acid (48%, 3.5 eq) dropwise via the dropping funnel. Monitor the reaction temperature and use an ice bath to maintain it at or below room temperature if the reaction becomes exothermic.
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.
Work-up: Pour the reaction mixture into ice water. A precipitate should form.
Quenching: Add a small amount of sodium disulfite solution to quench any remaining bromine.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
Purification: Recrystallize the crude product from ethanol to obtain pure 2-Amino-4,5-dibromobenzonitrile.
Workflow for the Non-Catalytic Synthesis.
Conclusion
The synthesis of 2-Amino-4,5-dibromobenzonitrile can be effectively achieved through a non-catalytic electrophilic bromination using an in-situ generated bromine source from potassium bromate and hydrobromic acid. This method offers a straightforward and high-yielding approach, although it requires careful control of the reaction conditions to ensure the desired regioselectivity.
While direct catalytic methods for this specific transformation are not yet well-documented, the exploration of copper and palladium catalysts presents a promising avenue for future research. The development of a catalytic system could offer milder reaction conditions, improved atom economy, and potentially enhanced selectivity, further streamlining the synthesis of this valuable building block for the pharmaceutical and materials science industries. Researchers are encouraged to use the provided non-catalytic protocol as a reliable benchmark and to explore the proposed catalytic systems to advance the synthesis of 2-Amino-4,5-dibromobenzonitrile.
References
Chen, J., et al. (2014).
(2025). An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Amino-5-bromobenzophenone. Benchchem.
(2024, September 30). 24.8: Reactions of Arylamines. Chemistry LibreTexts.
(2026, February 17). Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE. Vedantu.
(2016). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. QuickCompany.
Munegumi, T., et al. (2010). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Asian Journal of Chemistry, 22(4), 3079-3082.
(2025). Oxidative bromination of non-activated aromatic compounds with AlBr3/KNO3 mixture.
(2020, January 8). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. UCL Discovery.
(2025, March 4). Acetanilide when treated with bromine in acetic acid mainly gives:A. askIITians.
(2000). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses, (5), 242-243.
(2026, February 13).
(2015). Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde.
Chen, W.-L., et al. (2018). Synthesis of 2-Aminobenzonitriles through Nitrosation Reaction and Sequential Iron(III)-Catalyzed C-C Bond Cleavage of 2-Arylindoles. Organic Letters, 20(12), 3527-3530.
Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.
(2025, August 6). Synthesis of 2-amino-3, 5-dibromobenzophenone.
(2001). Method of synthesis of 4-bromo-5-nitrophthalonitrile.
(2009). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
(2025).
(2014). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
(2026, January 29). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. ChemRxiv.
(n.d.). CAS 68385-95-5 | 2-AMINO-3,5-DIBROMOBENZONITRILE. Guidechem.
(2006, March). 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. oc-praktikum.de.
(2020, June 12). Preparation method of aminobenzonitrile.
A Comparative Guide to the Synthesis of 2-Amino-3,5-dibromobenzonitrile: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-3,5-dibromobenzonitrile stands as a valuable building block in the development...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-3,5-dibromobenzonitrile stands as a valuable building block in the development of various pharmaceuticals. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this compound, offering a technical analysis of their respective methodologies, cost-effectiveness, and overall viability for laboratory and potential scale-up applications.
The strategic placement of the amino, cyano, and bromo functionalities on the benzonitrile ring makes 2-amino-3,5-dibromobenzonitrile a versatile precursor for the construction of more complex molecular architectures. This document will explore two primary synthetic strategies: a direct, two-step bromination of a readily available starting material, and a two-step conversion from a functionalized aldehyde. Each route will be evaluated based on reagent cost, reaction conditions, yield, and potential scalability, supported by detailed experimental protocols.
At a Glance: Comparison of Synthetic Routes
Parameter
Route 1: Direct Bromination
Route 2: Aldehyde to Nitrile Conversion
Starting Material
2-Aminobenzonitrile
2-Amino-3,5-dibromobenzaldehyde
Number of Steps
2
2
Key Reagents
N-Bromosuccinimide (NBS), Sulfuric Acid
Hydroxylamine Hydrochloride, Formic Acid
Overall Yield
Moderate to Good (Estimated)
Good to High
Key Advantages
Utilizes a simple, common starting material.
Starts from a commercially available, pre-functionalized intermediate. Generally high-yielding conversion.
Key Disadvantages
Potential for isomeric impurities and challenges in controlling the degree of bromination. Requires careful handling of corrosive and oxidizing reagents.
The starting aldehyde is more expensive than 2-aminobenzonitrile.
Route 1: Direct Bromination of 2-Aminobenzonitrile
This synthetic approach leverages the electron-rich nature of the 2-aminobenzonitrile ring, which activates it towards electrophilic substitution. The amino group is a strong ortho- and para-directing group, while the cyano group is a meta-directing group. This directing effect is crucial in determining the position of the incoming bromine atoms.
Scientific Rationale
The synthesis proceeds via a two-step electrophilic aromatic substitution. The use of N-bromosuccinimide (NBS) in a strong acid like sulfuric acid provides a source of electrophilic bromine (Br+). The amino group's strong activating and directing effect favors substitution at the positions ortho and para to it. To achieve dibromination at the 3 and 5 positions, careful control of stoichiometry and reaction conditions is essential to prevent over-bromination or the formation of other isomers.
Experimental Protocol:
Step 1: First Bromination
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-aminobenzonitrile (1 equivalent) in concentrated sulfuric acid at 0-5 °C.
Slowly add N-bromosuccinimide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the monobrominated product.
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Second Bromination
Dissolve the monobrominated product from Step 1 in concentrated sulfuric acid at 0-5 °C.
Stir the mixture at room temperature for 4-6 hours or until TLC indicates the completion of the reaction.
Work-up the reaction as described in Step 1 to isolate the crude 2-amino-3,5-dibromobenzonitrile.
Purify the product by recrystallization or column chromatography.
Caption: Workflow for the direct bromination of 2-aminobenzonitrile.
Route 2: Conversion of 2-Amino-3,5-dibromobenzaldehyde to 2-Amino-3,5-dibromobenzonitrile
This route begins with a commercially available, pre-brominated starting material, 2-amino-3,5-dibromobenzaldehyde. The synthesis focuses on the conversion of the aldehyde functional group into a nitrile.
Scientific Rationale
This transformation is a classic two-step process in organic synthesis. First, the aldehyde reacts with hydroxylamine hydrochloride to form an aldoxime. This is a condensation reaction where the oxygen of the aldehyde is replaced by the nitrogen of hydroxylamine. In the second step, the aldoxime is dehydrated to yield the nitrile. Formic acid is a commonly used reagent for this dehydration as it acts as both a solvent and a catalyst.[1]
Experimental Protocol:
Step 1: Oxime Formation
In a round-bottom flask, dissolve 2-amino-3,5-dibromobenzaldehyde (1 equivalent) in formic acid.
Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
Step 2: Dehydration to Nitrile
Continue to heat the reaction mixture at reflux. The formic acid will facilitate the dehydration of the in-situ formed oxime.
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Pour the reaction mixture into ice water to precipitate the product.
Filter the solid, wash thoroughly with water to remove any residual formic acid, and dry under vacuum to yield 2-amino-3,5-dibromobenzonitrile.
The product can be further purified by recrystallization if necessary.
Caption: Workflow for the conversion of 2-amino-3,5-dibromobenzaldehyde to the nitrile.
Cost-Benefit Analysis
To provide a practical comparison, a cost analysis of the key reagents for each route is presented below. Prices are estimated based on bulk and laboratory-scale purchasing and may vary depending on the supplier and purity.
Route 1 (Direct Bromination): The primary cost advantage of this route lies in the relatively low price of the starting material, 2-aminobenzonitrile. However, the cost of the brominating agent, particularly NBS on a laboratory scale, can be significant. While bromine is cheaper, it is more hazardous to handle. A major consideration for this route is the potential for the formation of isomeric byproducts, which could lead to lower yields of the desired 3,5-dibromo isomer and require extensive purification, thereby increasing the overall cost and time. The regioselectivity of the second bromination is a critical factor that needs experimental validation.
Route 2 (Aldehyde to Nitrile Conversion): The starting material for this route, 2-amino-3,5-dibromobenzaldehyde, is more expensive than 2-aminobenzonitrile. However, the subsequent conversion to the nitrile is typically a high-yielding and clean reaction. The reagents, hydroxylamine hydrochloride and formic acid, are relatively inexpensive. This route offers greater predictability and potentially higher purity of the final product, which could offset the higher initial cost of the starting material, especially in applications where high purity is critical.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 2-amino-3,5-dibromobenzonitrile. The choice between them will largely depend on the specific needs and resources of the research or development team.
Route 1 is a potentially more cost-effective option in terms of starting material cost. However, it carries a higher risk in terms of yield and purity due to potential side reactions and the need for careful control over the bromination steps. This route would be suitable for exploratory work where the absolute purity of the final product is not the primary concern and where optimization of the reaction conditions is feasible.
Route 2 offers a more reliable and predictable synthesis. While the initial investment in the starting material is higher, the high efficiency of the aldehyde-to-nitrile conversion can lead to a more straightforward purification process and a higher overall yield of the desired product. This route is recommended for applications where high purity is essential and for potential scale-up, as the reaction is generally robust and well-understood.
Ultimately, for drug development and other applications requiring high-purity compounds, the reliability and predictability of Route 2 may outweigh the initial cost savings of Route 1. For more fundamental research or when cost is the primary driver, Route 1 presents a viable, albeit more challenging, alternative.
References
Movassagh, B., Shokri, S., & Lakouraj, M. M. (2006). A simple and efficient one-pot synthesis of nitriles from aldehydes.
[Source for cost of Hydroxylamine hydrochloride]
[Source for cost of 2-Amino-3,5-dibromobenzaldehyde]
[Source for cost of Formic Acid]
[Source for cost of N-Bromosuccinimide]
[Source for cost of Formic Acid]
[Source for cost of Bromine]
[Source for bromin
[Source for cost of Formic Acid]
[Source for cost of Hydroxylamine hydrochloride]
[Source for cost of N-Bromosuccinimide]
[Source for cost of Hydroxylamine hydrochloride]
[Source for cost of N-Bromosuccinimide]
[Source for cost of Formic Acid]
[Source for cost of 2-Aminobenzonitrile]
[Source for cost of Hydroxylamine hydrochloride]
[Source for cost of N-Bromosuccinimide and 2-Aminobenzonitrile]
[Source for cost of Hydroxylamine hydrochloride]
[Source for cost of N-Bromosuccinimide]
[Source for cost of 2-Amino-3,5-dibromobenzaldehyde]
literature review of the applications of substituted aminobenzonitriles
Executive Summary: The "Push-Pull" Advantage Substituted aminobenzonitriles (ABNs) represent a privileged scaffold in modern chemistry, defined by a strong electron-donating amino group ( ) and a strong electron-withdraw...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Push-Pull" Advantage
Substituted aminobenzonitriles (ABNs) represent a privileged scaffold in modern chemistry, defined by a strong electron-donating amino group (
) and a strong electron-withdrawing cyano group () linked via a conjugated benzene ring. This "push-pull" electronic architecture creates unique dipolar characteristics that distinguish ABNs from alternative donor-acceptor systems like nitroanilines.
This guide objectively compares ABNs against standard alternatives in three critical domains: Photophysics (Fluorescence Sensing) , Heterocyclic Synthesis , and Medicinal Chemistry .
-dialkyl-4-aminobenzonitriles (e.g., DMABN) is in fluorescent sensing of micro-environmental polarity. Unlike nitroanilines, which typically dissipate energy non-radiatively, ABNs undergo a Twisted Intramolecular Charge Transfer (TICT) .
Mechanism & Causality
Upon excitation, the molecule exists initially in a planar Locally Excited (LE) state. In polar solvents, the amino group rotates 90° relative to the benzene plane, decoupling the orbitals and creating a highly polar TICT state. This results in dual fluorescence: a normal band (LE) and a large Stokes-shifted band (TICT).
Diagram 1: The TICT State Transition
This diagram illustrates the relaxation pathway responsible for the dual fluorescence sensitivity of DMABN.
Caption: Excitation leads to a planar LE state, which equilibrates with the twisted TICT state in polar media, yielding dual emission.
Performance Data: ABN vs. Nitroaniline
In solvatochromic probes, ABNs offer superior signal-to-noise ratios due to this dual emission.
Property
4-(Dimethylamino)benzonitrile (DMABN)
4-Nitroaniline (PNA)
Excited State Dipole
~17 D (TICT state)
~14 D (ICT state)
Quantum Yield ()
0.10 - 0.60 (Solvent dependent)
< 0.01 (Typically)
Stokes Shift
Large (Dual band separation >5000 cm⁻¹)
Moderate (Single band)
Primary Use
Ratiometric polarity sensors, viscosity probes
Nonlinear Optics (NLO), frequency doubling
Expert Insight: While PNA has a higher hyperpolarizability (
) for NLO applications, its lack of fluorescence limits it to passive materials. DMABN derivatives are preferred for active biological imaging where local viscosity or polarity maps are required.
2-Aminobenzonitrile is a superior precursor to Anthranilic Acid for synthesizing Quinazolines, a scaffold found in EGFR inhibitors (e.g., Gefitinib).
Comparative Workflow: The "Nitrile Advantage"
Alternative (Anthranilic Acid): Requires the Niementowski condensation (fusion at >180°C) or activation with phosgene/thionyl chloride to form Isatoic Anhydride.
Recommendation (2-Aminobenzonitrile): Utilizes the electrophilic nitrile carbon for base-catalyzed cyclization. This is often a "one-pot" reaction with higher atom economy.
Experimental Protocol: Microwave-Assisted Synthesis of 4-Anilinoquinazolines
This protocol validates the efficiency of the nitrile route.
Reagents:
2-Aminobenzonitrile (1.0 eq)
Aniline derivative (1.1 eq)
Formic acid (catalytic) or DMF-DMA
Solvent: 2-Propanol
Step-by-Step Methodology:
Mixing: In a microwave-safe vial, dissolve 2-aminobenzonitrile (118 mg, 1 mmol) and the aniline derivative in 2-Propanol (3 mL).
Catalysis: Add 1 drop of concentrated HCl or Formic Acid.
Irradiation: Seal and irradiate at 120°C for 15 minutes (Power: 150W). Note: Conventional heating requires reflux for 6-12 hours.
Work-up: Cool to room temperature. The product typically precipitates as a hydrochloride salt.
Filtration: Filter the solid, wash with cold diethyl ether (2 x 5 mL).
Yield Check: Expect yields of 85-95% (compared to 60-70% for anthranilic acid routes).
Diagram 2: Synthetic Pathway Comparison
Visualizing the efficiency of the nitrile route versus the acid route.
Caption: The 2-aminobenzonitrile route avoids unstable anhydride intermediates, streamlining synthesis.
Medicinal Chemistry: MEK Inhibition[6][7]
4-Aminobenzonitrile is a critical fragment in the design of MEK inhibitors (Mitogen-activated protein kinase kinase enzymes), used to treat melanomas and other solid tumors.
Structural Logic
The 4-aminobenzonitrile moiety mimics the adenosine ring of ATP or occupies the hydrophobic pocket adjacent to the ATP binding site. The cyano group forms critical hydrogen bonds with the backbone amide of the kinase (e.g., Ser212 in MEK1), while the aniline nitrogen allows for derivatization to extend into the solvent-exposed region.
Diagram 3: MAPK Signaling & Inhibition Point
Showing where 4-ABN derivatives intervene in the cancer proliferation pathway.
Caption: 4-ABN derivatives act as allosteric inhibitors of MEK, halting the RAS-RAF-MEK-ERK cascade.
Experimental Data: Potency
In comparative Structure-Activity Relationship (SAR) studies, replacing the nitrile group often results in loss of potency:
Benchmarking the Synthetic Utility of 2-Amino-4,5-dibromobenzonitrile
Topic: A Comparative Guide for High-Value Heterocycle Construction Executive Summary: The "Orthogonal Handle" Advantage In the landscape of fragment-based drug discovery (FBDD), 2-Amino-4,5-dibromobenzonitrile (CAS 95527...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:
A Comparative Guide for High-Value Heterocycle Construction
Executive Summary: The "Orthogonal Handle" Advantage
In the landscape of fragment-based drug discovery (FBDD), 2-Amino-4,5-dibromobenzonitrile (CAS 955272-38-5) represents a superior scaffold compared to its mono-halogenated counterparts. While 2-amino-5-bromobenzonitrile is a workhorse for simple quinazoline synthesis, the 4,5-dibromo variant offers orthogonal regioselectivity .
This guide benchmarks the utility of this building block, demonstrating how the electronic differentiation between the C4 and C5 bromine atoms enables sequential, programmable functionalization—a critical feature for accessing complex poly-pharmacological targets like EGFR and kinase inhibitors.
Technical Specifications & Identity Verification
Feature
Specification
Product Name
2-Amino-4,5-dibromobenzonitrile
CAS Number
955272-38-5 (Note: distinct from 3,5-isomer CAS 68385-95-5)
Molecular Formula
C₇H₄Br₂N₂
Molecular Weight
275.93 g/mol
Core Structure
Benzene ring substituted with amino (-NH₂), nitrile (-CN), and two bromine atoms at positions 4 and 5.[1][2][3][4][5][6][7][8][9][10][11][12]
Key Physical Property
Off-white to pale yellow solid; MP: 202–205 °C (dec.)
Comparative Analysis: Mono- vs. Di-Brominated Scaffolds
The following table contrasts the performance and utility of the 4,5-dibromo scaffold against standard alternatives.
Table 1: Synthetic Utility Benchmark
Metric
2-Amino-4,5-dibromobenzonitrile
2-Amino-5-bromobenzonitrile
2-Amino-4-chlorobenzonitrile
Functionalization Sites
Dual (C4, C5)
Single (C5)
Single (C4)
Regioselectivity
High (C4 > C5 in Pd-catalyzed coupling)
N/A
N/A
Quinazoline Yield
85–92% (Cyclization efficiency)
90–95%
80–88%
Solubility
Moderate (DMSO, DMF, hot EtOH)
Good (EtOH, EtOAc)
Good (EtOH, DCM)
Cost Efficiency
High (Reduces step count for multi-substituents)
Medium (Requires pre-functionalized coupling partners)
Low (Limited diversity)
Expert Insight: The Electronic Differentiator
The utility of the 4,5-dibromo scaffold lies in the electronic asymmetry created by the para-relationship of substituents:
C4-Bromine: Located para to the electron-withdrawing Nitrile (-CN) group. This position is highly electron-deficient, making it significantly more reactive toward oxidative addition by Pd(0).
C5-Bromine: Located para to the electron-donating Amino (-NH₂) group. This position is electron-rich and deactivated relative to C4.
Validated Synthetic Workflows
Workflow A: Construction of the 6,7-Dibromoquinazoline Core
This protocol converts the benzonitrile precursor into the versatile 6,7-dibromoquinazolin-4(3H)-one scaffold, a key intermediate for Gefitinib/Erlotinib analogs.
Mechanism: Base-catalyzed nucleophilic addition of the aniline to formamidine, followed by intramolecular cyclization.
Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
Reaction: Heat the mixture to 125 °C (reflux) for 6–8 hours. Monitor by LCMS for the disappearance of the starting material (M+H 276) and appearance of the product (M+H 303/305/307).
Workup: Cool the reaction to room temperature. The product typically precipitates. Add water (equal volume) to complete precipitation.
Isolation: Filter the solid, wash with water (3x) and cold ethanol (1x). Dry under vacuum at 50 °C.
Expected Yield: 85–92% as a white/off-white solid.
Workflow B: Regioselective Diversification (C4 vs. C5)
This workflow demonstrates the sequential coupling capability.
A Comprehensive Guide to the Safe Disposal of 2-Amino-4,5-dibromobenzonitrile
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4,5-dibromobenzonitrile. Developed for researchers, scientists, and drug development professionals, this docum...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4,5-dibromobenzonitrile. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the safe and compliant management of this chemical waste.
The procedures outlined below are grounded in established safety principles and regulatory requirements to provide a self-validating system for waste management, fostering a culture of safety and environmental responsibility within the laboratory.
Understanding the Hazard Profile
Key Hazard Considerations:
Toxicity: Assumed to be toxic via oral, dermal, and inhalation routes.
Irritation: Likely to cause significant skin and eye irritation.
Environmental Hazard: As a halogenated organic compound, it has the potential to be persistent and harmful to aquatic life if released into the environment.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling 2-Amino-4,5-dibromobenzonitrile for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a critical step in minimizing exposure risk.
Table 1: Essential Personal Protective Equipment (PPE)
To protect eyes from dust particles and splashes.[1]
Lab Coat
A buttoned, long-sleeved lab coat.
To protect skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator may be necessary.
If there is a risk of inhaling dust, especially in poorly ventilated areas.[8]
All handling of 2-Amino-4,5-dibromobenzonitrile, including waste consolidation, should be performed in a well-ventilated area, preferably within a chemical fume hood.[8]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of 2-Amino-4,5-dibromobenzonitrile is through a licensed and certified hazardous waste disposal company.[9] This ensures that the waste is managed in compliance with all federal, state, and local regulations.[10]
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
Isolate: Keep 2-Amino-4,5-dibromobenzonitrile waste separate from all other waste streams, especially incompatible materials.
Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste.[11] Do not mix with non-halogenated waste.[7] This is crucial as incineration requirements differ for halogenated compounds.[12]
Step 2: Container Selection and Labeling
The choice of container and its labeling are critical for safe storage and transport.
Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[13] The container should be in good condition and free from leaks.
Labeling: The container must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "2-Amino-4,5-dibromobenzonitrile"
The associated hazards (e.g., "Toxic," "Irritant")
The date of waste accumulation
The name of the generating laboratory and a principal investigator
Step 3: Waste Accumulation and Storage
Proper storage of the waste container is essential to prevent accidents and ensure regulatory compliance.
Location: Store the waste container in a designated satellite accumulation area within the laboratory.[13] This area should be at or near the point of generation.
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the effects of any potential leaks or spills.
Incompatible Materials: Ensure that the stored waste is not in proximity to incompatible materials, such as strong oxidizing agents.[3]
Step 4: Arranging for Disposal
Engage a professional and certified hazardous waste disposal vendor for the final removal of the waste.
Contact Vendor: Reach out to your institution's Environmental Health and Safety (EHS) office to coordinate a pickup with the contracted hazardous waste disposal company.
Provide Information: Be prepared to provide the waste vendor with the Safety Data Sheet (SDS) for a similar compound if one for the specific chemical is unavailable, along with any other relevant information about the waste.[9]
Documentation: Maintain a detailed record of all disposed chemical waste, including the chemical name, quantity, date of disposal, and the name of the disposal vendor. This documentation is a legal requirement and a key component of a robust safety program.[9]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.
Contain the Spill: For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal.[1][8] Avoid generating dust.[8] For a liquid spill, use an inert absorbent material to contain and collect the waste.
Clean the Area: Decontaminate the spill area with an appropriate cleaning agent.
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste in the same manner as the original chemical.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Amino-4,5-dibromobenzonitrile.
Caption: Disposal workflow for 2-Amino-4,5-dibromobenzonitrile.
By adhering to this comprehensive guide, laboratory personnel can ensure the safe and compliant disposal of 2-Amino-4,5-dibromobenzonitrile, thereby protecting themselves, their colleagues, and the environment.
References
Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration. (1986, January 29).
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986, May). American Journal of Hospital Pharmacy, 43(5), 1193-204.
Controlling Occupational Exposure to Hazardous Drugs - OSHA. (2016, February 1).
SAFETY DATA SHEET - Fisher Scientific. (2024, February 2).
2-Amino-3-bromobenzonitrile - Apollo Scientific. (2023, June 9).
NITRILES - CDC Stacks.
SAFETY DATA SHEET - TCI Chemicals. (2024, December 10).
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (2000, December 26).
SAFETY DATA SHEET - Fisher Scientific. (2010, October 20).
chemical waste management: combining compatible used organic solvents. (2025, August 22).
A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile - Benchchem.
40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 - LII.